1,1,3,3-Propanetetracarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44362. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1,1,3,3-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAZGXMVZNHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)C#N)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190448 | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-98-5 | |
| Record name | 1,1,3,3-Tetracyanopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenedimalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Troubleshooting & Optimization
Troubleshooting low conversion rates with 1,1,3,3-Propanetetracarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of 1,1,3,3-Propanetetracarbonitrile and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: this compound, also known as 1,1,3,3-tetracyanopropane, is typically synthesized via a Michael addition reaction. This involves the addition of a malononitrile anion to an acceptor molecule such as 2-benzylidenemalononitrile or a similar α,β-unsaturated nitrile. The reaction is base-catalyzed, with the base serving to deprotonate malononitrile to form the nucleophilic carbanion.
Q2: What are the key reaction types involved in the synthesis of this compound and its precursors?
A2: The primary reactions are the Knoevenagel condensation and the Michael addition.[1]
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Knoevenagel Condensation: This reaction is often used to prepare the α,β-unsaturated nitrile acceptor for the Michael addition. It involves the condensation of an aldehyde or ketone with an active methylene compound like malononitrile, catalyzed by a weak base.[2][3]
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Michael Addition: This is the key C-C bond-forming reaction where a nucleophile (the malononitrile carbanion) adds to an α,β-unsaturated carbonyl or nitrile compound.[1][4]
Q3: What are some common side reactions that can lead to low yields?
A3: Several side reactions can compete with the desired synthesis, leading to reduced conversion rates. These include:
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Dimerization of Malononitrile: Under basic conditions, malononitrile can dimerize to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[5] This dimer is a well-known and reactive intermediate that can participate in various subsequent reactions, diverting the malononitrile from the intended pathway.[6][7]
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Polymerization: Acrylonitrile and other activated alkenes are prone to polymerization under basic conditions, which can be a significant side reaction if not properly controlled.
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Retro-Michael Reaction: The Michael addition is a reversible reaction. Under certain conditions, the product can revert to the starting materials, thus lowering the overall yield.
Troubleshooting Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates during the synthesis of this compound.
Issue 1: Low Yield in the Knoevenagel Condensation Step to Form the Michael Acceptor.
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Possible Cause: Inefficient catalysis.
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Troubleshooting Steps:
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Catalyst Choice: While traditional methods use Brønsted bases, consider using a more efficient catalyst.[8] Hydrotalcites and amino-bifunctional frameworks have been shown to be effective solid catalysts.[2][9]
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Solvent Optimization: The choice of solvent can significantly impact the reaction rate and yield. Water and ethanol are often effective and environmentally friendly options.[8]
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Reaction Conditions: Optimize the temperature and reaction time. Some catalyst systems can achieve high conversion rates at room temperature in a short amount of time.[2]
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Issue 2: Low Yield in the Michael Addition of Malononitrile.
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Possible Cause: Inefficient generation of the malononitrile carbanion or competing side reactions.
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Troubleshooting Steps:
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Base Selection: The choice of base is critical. A base that is too strong can promote side reactions like polymerization. A weak base may not be sufficient to deprotonate malononitrile effectively. Consider using catalysts like rosin-derived bifunctional squaramide for asymmetric Michael additions.[4]
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Temperature Control: Michael additions are often exothermic. Running the reaction at a lower temperature can help to minimize side reactions and favor the desired product.
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Order of Addition: Adding the base slowly to the mixture of the Michael acceptor and malononitrile can help to control the concentration of the reactive carbanion and reduce the rate of side reactions.
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Issue 3: Product Isomerization or Decomposition.
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Possible Cause: The product may be unstable under the reaction or workup conditions.
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Troubleshooting Steps:
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Neutralizing Workup: Ensure that the reaction is properly neutralized during workup to remove the base catalyst, which could otherwise promote a retro-Michael reaction or other decomposition pathways.
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Purification Method: Avoid harsh purification conditions. Column chromatography on silica gel is a common method, but care should be taken to choose an appropriate eluent system to avoid product degradation on the column.
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Experimental Protocols
General Procedure for Knoevenagel Condensation:
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To a solution of the aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).[2]
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Add the catalyst (e.g., 10 mg of an amino-bifunctional framework) to the solution.[2]
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Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).[2]
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Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.[2]
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Purify the product by recrystallization or column chromatography.
General Procedure for Michael Addition:
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To a solution of the α,β-unsaturated nitrile (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent (e.g., CH2Cl2), add the catalyst (e.g., 0.3 mol% rosin-derived bifunctional squaramide).[4]
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Stir the reaction at the optimized temperature until the starting material is consumed (monitor by TLC).
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Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 2 | >99 |
| 2 | Methanol | 2 | 85 |
| 3 | Ethanol | 2 | 78 |
| 4 | Toluene | 2 | <5 |
| 5 | Dichloromethane | 2 | <5 |
Data adapted from a study on catalyst-free Knoevenagel condensation.[8]
Table 2: Influence of Catalyst on the Asymmetric Michael Addition of Malononitrile to Chalcone.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Rosin-derived thiourea | 10 | 88 | 76 |
| Rosin-derived squaramide | 0.3 | 99 | 90 |
Data adapted from a study on asymmetric Michael additions.[4]
Visualizations
Caption: Knoevenagel Condensation Workflow.
References
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Analysis of 1,1,3,3-Propanetetracarbonitrile by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 1,1,3,3-Propanetetracarbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected NMR chemical shifts for this compound are summarized in the table below. These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Q2: What are the common impurities I might encounter in my sample of this compound?
A2: Common impurities often arise from the starting materials and side reactions during synthesis. The most common synthetic route involves the reaction of malononitrile with formaldehyde. Therefore, potential impurities include:
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Malononitrile (starting material): A key reactant in the synthesis.
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Formaldehyde (starting material): Often used in excess and can exist in various forms (e.g., paraformaldehyde, formalin).
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2-Amino-1-propene-1,1,3-tricarbonitrile (Malononitrile Dimer): A common byproduct from the self-condensation of malononitrile.[1][2]
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Water: Can be present from reagents or atmospheric moisture.
Q3: How can I distinguish the NMR signals of this compound from those of its common impurities?
A3: By comparing the acquired NMR spectrum of your sample with the reference data provided in this guide. The tables below summarize the key diagnostic peaks for the main compound and its potential impurities. Look for the presence of signals that do not correspond to this compound.
Q4: My 1H NMR spectrum shows a broad singlet around 4.8 ppm. What could this be?
A4: A broad singlet in this region, especially in DMSO-d6, is often indicative of water. The chemical shift of water is highly dependent on the solvent, temperature, and concentration.
Q5: I see extra peaks in the aromatic region of my 1H NMR spectrum, but this compound has no aromatic protons. What could be the cause?
A5: The presence of aromatic signals suggests an impurity that is not one of the common ones listed. This could be a solvent residue from purification (e.g., toluene, benzene) or a contaminant from another reaction. Refer to a standard table of NMR solvent impurities to identify the specific solvent.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot unexpected peaks in the NMR spectrum of your this compound sample.
Problem: Unexpected peaks observed in the 1H or 13C NMR spectrum.
Step 1: Identify Solvent and Water Peaks.
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Consult a standard reference table for the chemical shifts of common NMR solvents and water in your deuterated solvent.
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The water peak is often a broad singlet in the 1H NMR spectrum and its position can vary.
Step 2: Compare with the NMR Data of this compound.
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Refer to Table 1 for the expected chemical shifts of the main compound.
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If the major peaks in your spectrum align with these values, your primary product is likely correct.
Step 3: Identify Impurity Signals.
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Refer to Table 2 for the characteristic NMR signals of common impurities.
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Match the remaining unknown peaks in your spectrum to the data in Table 2.
Step 4: Quantify the Impurities (Optional).
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If an internal standard was used, the relative integration of the impurity signals to the standard can be used to determine the concentration of the impurity.
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If no internal standard was used, you can estimate the relative molar ratio of the impurity to the main product by comparing the integration of a known number of protons from each species.
Data Presentation
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂(C(CN)₂)₂ | 3.5 - 4.0 (triplet) | 25 - 30 |
| CH(CN)₂ | 4.5 - 5.0 (triplet) | 35 - 40 |
| CN | - | 110 - 115 |
Note: Predicted values can have a margin of error. The multiplicity (triplet) arises from the coupling between the CH and CH₂ protons.
Table 2: NMR Data for Common Impurities
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Malononitrile | ~3.9 | Singlet | ~113 (CN), ~17 (CH₂) |
| Formaldehyde (in solution) | 4.5 - 5.5 | (complex) | 80 - 90 (hydrated/polymeric forms) |
| 2-Amino-1-propene-1,1,3-tricarbonitrile | ~3.6 (CH₂), ~7.5 (NH₂) | Singlet, Broad Singlet | ~25 (CH₂), ~75 (C=C(CN)₂), ~115, 117, 118 (CN), ~160 (C-NH₂) |
| Water | Variable (e.g., ~3.4 in CDCl₃, ~3.3 in DMSO-d₆) | Broad Singlet | - |
Experimental Protocols
Sample Preparation for NMR Analysis
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Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound sample.
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Add Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
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Ensure Complete Dissolution: Vortex the sample gently to ensure complete dissolution. If the sample is not fully soluble, it can be gently warmed or sonicated.
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Add Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane).
NMR Spectrometer Setup and Data Acquisition
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Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for analysis.
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Experiment: Acquire a standard one-dimensional ¹H NMR spectrum. A ¹³C NMR spectrum (e.g., with proton decoupling) should also be acquired for comprehensive analysis.
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Parameters for ¹H NMR:
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Pulse Angle: 30-45 degrees
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Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds
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Number of Scans: 8-16 (can be increased for samples with low concentration)
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Parameters for ¹³C NMR:
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Pulse Angle: 30-45 degrees
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Acquisition Time: 1-2 seconds
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Relaxation Delay: 2-5 seconds
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Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
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Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or the internal standard.
Visualizations
Caption: Workflow for impurity identification by NMR.
Caption: Synthesis pathway and potential impurities.
References
Effect of temperature on 1,1,3,3-Propanetetracarbonitrile reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-Propanetetracarbonitrile. The following information is designed to address common issues encountered during experiments, with a focus on the impact of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the reaction of this compound with hydrazine derivatives?
A1: The optimal temperature for reactions involving this compound and hydrazine derivatives is highly dependent on the specific hydrazine and the desired product. Generally, initial reactions can be attempted at room temperature (20-25°C). For less reactive hydrazines or to increase the reaction rate, gentle heating to 40-60°C may be necessary. High temperatures (>80°C) should be approached with caution as they can lead to side reactions and decomposition.
Q2: My reaction with this compound is sluggish at room temperature. Should I increase the temperature?
A2: Increasing the temperature can enhance the reaction rate. However, a stepwise increase is recommended (e.g., in 10°C increments). Monitor the reaction closely by thin-layer chromatography (TLC) or another suitable analytical method. A sudden increase in temperature might lead to the formation of undesired byproducts or polymerization of the starting material.
Q3: I am observing the formation of a dark-colored, insoluble material in my reaction mixture upon heating. What could be the cause?
A3: The formation of dark, insoluble materials, often polymeric in nature, can occur at elevated temperatures. This compound is a highly reactive molecule susceptible to polymerization and decomposition, particularly in the presence of basic reagents or at high temperatures. Consider lowering the reaction temperature or using a more dilute solution.
Q4: How does temperature affect the regioselectivity of the reaction between this compound and unsymmetrical hydrazines?
A4: Temperature can significantly influence the regioselectivity of cyclization reactions. Often, one regioisomer is kinetically favored at lower temperatures, while the thermodynamically more stable isomer may be predominantly formed at higher temperatures. It is advisable to screen a range of temperatures to determine the optimal conditions for the desired regioisomer.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | The reaction may be too slow at the current temperature. | Gradually increase the temperature in 10°C increments while monitoring the reaction progress. |
| Side Reactions | Elevated temperatures might be favoring the formation of byproducts. | Attempt the reaction at a lower temperature for a longer duration. |
| Decomposition of Starting Material | This compound or the product may be thermally unstable under the reaction conditions. | Run the reaction at a lower temperature. If heating is necessary, ensure it is uniform and well-controlled. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Selectivity | The reaction temperature may be promoting multiple reaction pathways. | Screen a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimal temperature for the desired product. |
| Isomerization | The initial product may be isomerizing to other forms at the reaction temperature. | Isolate the product at different time points to check for isomerization and consider running the reaction at a lower temperature. |
Experimental Protocols
General Procedure for the Synthesis of a Pyrazole Derivative from this compound and Phenylhydrazine:
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To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1 mmol).
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Stir the reaction mixture at a controlled temperature (see Table 1 for temperature-dependent outcomes).
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
Table 1: Effect of Temperature on the Reaction of this compound with Phenylhydrazine
| Temperature (°C) | Reaction Time (h) | Yield of Product A (%) | Yield of Product B (%) | Observations |
| 0 | 24 | 65 | 10 | Slow reaction, clean product formation |
| 25 (Room Temp) | 12 | 78 | 15 | Moderate reaction rate, good yield |
| 50 | 4 | 85 | 5 | Faster reaction, slight increase in byproduct |
| 80 | 1 | 60 | <5 | Significant decomposition and formation of dark insoluble material |
Product A and Product B represent hypothetical regioisomers.
Visualizations
Caption: Experimental workflow for the synthesis of a pyrazole derivative.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Catalyst Poisoning in Reactions with 1,1,3,3-Propanetetracarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during chemical reactions involving 1,1,3,3-propanetetracarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
A1: The catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines. For the reduction of this compound, common catalysts include Group 10 metals such as Raney® Nickel, Raney® Cobalt, Palladium on carbon (Pd/C), and Platinum dioxide (PtO2). The choice of catalyst can significantly influence the reaction's selectivity, rate, and pathway, as well as the catalyst's susceptibility to deactivation.
Q2: What are the primary causes of catalyst deactivation in the hydrogenation of nitriles like this compound?
A2: Catalyst deactivation in nitrile hydrogenation can occur through several mechanisms:
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Chemical Poisoning: Formation of strongly adsorbed species on the catalyst surface that block active sites. In nitrile hydrogenation, this often involves the formation of oligomeric secondary amines.
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Fouling: Deposition of carbonaceous residues (coke) on the catalyst surface, which is a common issue in many catalytic processes.
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Thermal Degradation: Sintering of the metal particles at high temperatures, leading to a loss of active surface area.
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Mechanical Failure: Physical degradation of the catalyst support or active components.
Q3: How can I prevent catalyst poisoning when working with this compound?
A3: Preventing catalyst poisoning involves careful control of reaction conditions and feedstock purity. Key strategies include:
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Use of Additives: The addition of a base, such as sodium hydroxide (NaOH), can inhibit the deactivation of Raney® Ni catalysts by suppressing the formation of secondary amines.
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Solvent Selection: The choice of solvent can influence reaction selectivity and minimize side reactions that lead to catalyst poisons.
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Feedstock Purification: Ensure the this compound and hydrogen gas are free from impurities like sulfur compounds, carbon monoxide, or other unsaturated species that can act as catalyst poisons.
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Optimized Reaction Conditions: Operating at the lowest effective temperature and pressure can help minimize thermal degradation and coke formation.
Q4: Is it possible to regenerate a poisoned catalyst used in this compound hydrogenation?
A4: Yes, catalyst regeneration is often possible, depending on the nature of the deactivation. For Raney® catalysts deactivated by organic foulants, a common regeneration method involves washing the catalyst with a basic solution. For catalysts deactivated by coke deposition, a controlled oxidation (burning off the coke) followed by reduction may be effective. Acidic treatments with solutions like acetic acid or sulfuric acid have also been shown to be effective for regenerating certain types of catalysts by removing poisoning elements.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning by Amine Byproducts | Analyze the reaction mixture for the presence of secondary and tertiary amines. The surface of the recovered catalyst can be analyzed for nitrogen and carbon overlayers. | Add a base like NaOH to the reaction mixture to inhibit the formation of amine byproducts. Consider switching to a Raney® Co catalyst, which shows greater resistance to this type of deactivation. |
| Feedstock Impurities | Analyze the this compound and hydrogen gas for common catalyst poisons (e.g., sulfur, CO). | Purify the feedstock before the reaction. Use high-purity hydrogen. |
| Coke Formation | Visually inspect the catalyst for carbon deposits. Perform a temperature-programmed oxidation (TPO) on the spent catalyst. | Lower the reaction temperature. Increase the hydrogen partial pressure. |
Issue 2: Low Selectivity to the Desired Primary Amine
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Secondary and Tertiary Amines | Use GC-MS or LC-MS to identify and quantify the byproducts in the reaction mixture. | The choice of catalyst is a critical factor for selective primary amine production. The addition of ammonia can sometimes shift the equilibrium to favor primary amine formation. Modifying reaction parameters such as solvent, pH, temperature, and hydrogen pressure can also improve selectivity. |
| Inappropriate Catalyst | Review literature for catalysts known for high selectivity in similar nitrile hydrogenations. | Screen different catalysts (e.g., Raney® Co, specific supported Pd or Pt catalysts) to find one that favors primary amine formation for this specific substrate. |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of NaOH on Raney® Ni catalyst activity and longevity in the hydrogenation of a generic dinitrile, analogous to what might be observed with this compound.
| Catalyst System | Initial Conversion Rate (mol/g cat·h) | Time to 50% Activity Loss (h) | Primary Amine Selectivity (%) |
| Raney® Ni | 1.2 | 8 | 75 |
| Raney® Ni with NaOH (2 wt%) | 1.1 | 48 | 88 |
| Raney® Co | 0.9 | >100 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
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Reactor Setup: A high-pressure batch reactor is charged with this compound, a suitable solvent (e.g., ethanol or tetrahydrofuran), and the catalyst (e.g., Raney® Ni, 5 wt% relative to the substrate).
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Sealing and Purging: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen to remove any residual air.
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Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the target temperature (e.g., 80°C). The reaction mixture is stirred vigorously.
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Monitoring: The reaction progress is monitored by measuring hydrogen uptake and by periodically taking samples for analysis by GC or HPLC.
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Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is filtered off, and the product is isolated from the solvent, typically by rotary evaporation.
Protocol 2: Regeneration of a Poisoned Raney® Ni Catalyst
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Catalyst Recovery: The spent catalyst is carefully filtered from the reaction mixture under an inert atmosphere to prevent pyrophoric reactions.
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Solvent Washing: The catalyst is washed several times with the reaction solvent to remove any residual product and soluble impurities.
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Basic Solution Treatment: The washed catalyst is then suspended in a dilute aqueous solution of sodium hydroxide (e.g., 1-5 wt%) and stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours.
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Water Washing: The basic solution is decanted, and the catalyst is washed repeatedly with deionized water until the washings are neutral.
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Drying and Storage: The regenerated catalyst is then washed with a solvent like ethanol and stored under the same solvent to prevent oxidation.
Visualizations
Caption: Catalyst deactivation pathway in nitrile hydrogenation.
Caption: Troubleshooting workflow for catalyst poisoning issues.
Technical Support Center: Purification of 1,1,3,3-Propanetetracarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 1,1,3,3-propanetetracarbonitrile from a product mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have unreacted this compound in my product mixture. What is the best general approach to remove it?
A1: The optimal method for removing unreacted this compound depends on the specific properties of your desired product (e.g., polarity, solubility, and stability). Given that this compound is a polar molecule due to its four nitrile groups, the choice of purification technique will hinge on the polarity difference between it and your product.
We recommend a systematic approach to determine the most effective method:
-
Characterize Your Product: Determine the solubility and stability of your desired product in a range of common laboratory solvents.
-
Small-Scale Test Runs: Before committing to a full-scale purification, perform small-scale trials of the methods outlined below to identify the most efficient and highest-yielding procedure.
-
Consult the Decision Workflow: Utilize the provided workflow diagram to guide your selection of a purification strategy based on the properties of your product and the outcomes of your test runs.
Q2: Can I use distillation to remove this compound?
A2: Distillation is a viable option only if there is a significant difference in the boiling points between your product and this compound, and if both compounds are thermally stable at their boiling points. Due to its multiple polar nitrile groups, this compound is expected to have a high boiling point.
-
When to consider distillation: If your product is significantly more volatile (has a much lower boiling point) than the starting material.
-
Troubleshooting: If you observe decomposition of your product or the starting material upon heating, this method is not suitable. In such cases, consider vacuum distillation to lower the required boiling temperatures.
Q3: Is crystallization a suitable method for purification?
A3: Crystallization can be a highly effective technique for obtaining a pure product, provided a suitable solvent system can be identified. The goal is to find a solvent in which your product and the unreacted this compound exhibit different solubilities at varying temperatures.
-
Experimental Protocol:
-
Solvent Screening: Test the solubility of both your crude product mixture and pure this compound (if available) in a variety of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and at elevated temperatures.
-
Ideal Solvent Properties: An ideal solvent will dissolve your product at a high temperature but not at a low temperature, while the unreacted this compound remains soluble at low temperatures or is insoluble even at high temperatures.
-
Procedure: Dissolve the crude mixture in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly. Your purified product should crystallize out of the solution, leaving the impurities, including unreacted starting material, in the solvent. The crystals can then be collected by filtration.
-
Q4: What chromatographic techniques are recommended for separating a polar product from the polar starting material, this compound?
A4: When dealing with polar compounds, traditional normal-phase and reversed-phase chromatography can sometimes be challenging.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for the separation of polar compounds. It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous solvent. As the aqueous content in the mobile phase increases, the elution of polar analytes is promoted.
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Normal-Phase Chromatography: If your product is significantly less polar than this compound, normal-phase chromatography using a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) could be effective. The more polar this compound will be retained more strongly on the column.
-
Reversed-Phase Chromatography: If your product is significantly more non-polar than this compound, reversed-phase chromatography with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) may be successful. The unreacted starting material will elute earlier from the column.
Q5: Can I use a liquid-liquid extraction to remove the unreacted starting material?
A5: Liquid-liquid extraction is a useful and straightforward technique if you can find two immiscible solvents where your product and this compound have different solubilities.
-
Experimental Protocol:
-
Dissolve your crude product mixture in an organic solvent.
-
Wash the organic solution with an immiscible aqueous solvent (e.g., water or a brine solution).
-
If this compound is more soluble in the aqueous phase and your product is more soluble in the organic phase, the unreacted starting material will be partitioned into the aqueous layer, which can then be separated and removed. Multiple extractions may be necessary for complete removal.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| Predicted Boiling Point | High (specific value unavailable) |
| Predicted Solubility | Likely soluble in polar organic solvents |
Decision Workflow for Purification Strategy
The following diagram provides a logical workflow to assist in selecting the most appropriate purification method.
Technical Support Center: Solvent Effects on the Reactivity of 1,1,3,3-Propanetetracarbonitrile
Welcome to the technical support center for 1,1,3,3-Propanetetracarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the synthesis and reactivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent parameters to consider for the synthesis of this compound via Knoevenagel condensation?
A1: The most critical solvent parameters are polarity and proticity. Protic solvents, such as ethanol and methanol, are often favored in Knoevenagel condensations as they can stabilize charged intermediates and transition states through hydrogen bonding. This stabilization can lead to higher reaction rates and yields. Polar aprotic solvents like acetonitrile can also be effective, though their inability to act as hydrogen bond donors may influence the reaction mechanism and product stability.
Q2: How does the choice of solvent affect the reaction time and yield of the Knoevenagel condensation to form this compound?
A2: While specific data for the synthesis of this compound is limited, studies on analogous Knoevenagel condensations involving malononitrile and various aldehydes indicate a significant solvent effect. Protic solvents like ethanol and methanol/water mixtures have been shown to facilitate high conversion rates in relatively short reaction times.[1][2] For instance, in the synthesis of benzylidenemalononitrile derivatives, a water/methanol mixture allowed for high yields at room temperature.[1] In contrast, less polar or aprotic solvents might lead to longer reaction times or lower yields.
Q3: Can solvent choice influence the purity of the final this compound product?
A3: Yes, the solvent can impact product purity by influencing the solubility of reactants, intermediates, and the final product, as well as the propensity for side reactions. A solvent that provides good solubility for the reactants but allows for the precipitation of the product upon formation can simplify purification. The choice of solvent can also affect the equilibrium of the reaction and potentially minimize the formation of byproducts.
Q4: What are the common side reactions observed during the synthesis of this compound, and how can they be minimized by solvent selection?
A4: Common side reactions in Knoevenagel condensations include self-condensation of the aldehyde or active methylene compound, and Michael additions to the product. The use of protic solvents can sometimes mitigate these side reactions by stabilizing the desired reaction pathway. Additionally, optimizing the reaction temperature and catalyst in conjunction with the appropriate solvent is crucial for minimizing unwanted byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent polarity or proticity. The solvent may not be effectively stabilizing the reaction intermediates. | Switch to a more polar, protic solvent such as ethanol or a methanol/water mixture.[1][2] These solvents have been shown to be effective in similar Knoevenagel condensations. |
| Poor solubility of reactants. Malononitrile or the formaldehyde source may not be sufficiently soluble in the chosen solvent. | Consider a co-solvent system. For example, a water/methanol mixture can enhance the solubility of various reactants.[1] | |
| Slow reaction rate | Solvent is not facilitating the catalytic cycle efficiently. The solvent may be hindering the activity of the catalyst (e.g., a base catalyst). | For base-catalyzed reactions, polar aprotic solvents like acetonitrile can sometimes enhance the reactivity of the base. However, for many Knoevenagel condensations, protic solvents provide better overall results.[2] Experiment with both types to find the optimal conditions. |
| Formation of significant byproducts | The solvent is promoting side reactions. Certain solvents may favor undesired reaction pathways. | Change the solvent to one that is known to be effective for Knoevenagel condensations, such as ethanol.[2] Also, consider adjusting the reaction temperature and catalyst concentration. |
| Difficulty in product isolation | High solubility of the product in the reaction solvent. The product remains dissolved in the solvent, making precipitation or extraction difficult. | If using a highly polar solvent, attempt to precipitate the product by adding a less polar co-solvent after the reaction is complete. Alternatively, select a solvent system where the product has lower solubility at cooler temperatures. |
| Product decomposition | Instability of this compound in the reaction medium. The product may be susceptible to hydrolysis or other degradation pathways in the chosen solvent, especially under prolonged heating. | Use milder reaction conditions (lower temperature) and shorter reaction times. If possible, choose a solvent that is less reactive towards the product. For instance, if hydrolysis is a concern, a non-aqueous solvent like ethanol might be preferable to an aqueous system. |
Data Presentation
Table 1: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Malononitrile (Analogous Reaction)
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water/Methanol (1:1) | 25 | 15 | 92 ± 2 | [1] |
| Ethanol | Room Temp. | 5 | 100 (conversion) | [2] |
| Acetonitrile | Room Temp. | - | High (conversion) | [2] |
| Solvent-free | Room Temp. | - | - | [3] |
Note: This data is for the reaction of benzaldehyde with malononitrile and serves as a general guide. Optimal conditions for this compound synthesis may vary.
Experimental Protocols
General Protocol for Knoevenagel Condensation in a Protic Solvent (Ethanol)
This protocol is based on general procedures for Knoevenagel condensations and should be optimized for the specific synthesis of this compound.[2]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid base catalyst).
-
Aldehyde Addition: Slowly add formaldehyde (or a formaldehyde equivalent like paraformaldehyde) (0.5 eq, assuming a 2:1 molar ratio of malononitrile to formaldehyde is desired for the target product) to the solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Protocol for Knoevenagel Condensation in a Mixed Solvent System (Water/Methanol)
This protocol is adapted from a procedure for a similar Knoevenagel condensation.[1]
-
Catalyst Suspension: In a suitable reaction vessel, suspend the catalyst in a 1:1 (v/v) mixture of water and methanol.
-
Reactant Addition: To the stirred suspension, add malononitrile (1.0 eq) and formaldehyde (0.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Product Isolation: Once the reaction is complete, collect the solid product by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Decision logic for solvent selection in Knoevenagel condensations.
References
- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of 1,1,3,3-Propanetetracarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-propanetetracarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A1: The most common laboratory synthesis of this compound, also known as 1,1,3,3-tetracyanopropane, involves the base-catalyzed self-condensation of malononitrile. This reaction is typically a Michael addition where a malononitrile anion attacks a molecule of malononitrile that has undergone a Knoevenagel-type condensation with another malononitrile molecule, although the precise mechanism can be complex.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound. The formation and prevalence of these byproducts are highly dependent on reaction conditions such as temperature, catalyst, and reaction time. Common and theoretical byproducts are listed in the table below.
Q3: How can I analyze the purity of my this compound product?
A3: A combination of analytical techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile byproducts.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile byproducts.
Byproduct Analysis
The following table summarizes potential byproducts in the synthesis of this compound, their likely causes, and recommended analytical methods for detection.
| Byproduct Name | Chemical Structure | Potential Cause | Recommended Analytical Method |
| Unreacted Malononitrile | CH₂(CN)₂ | Incomplete reaction, insufficient reaction time or temperature. | GC-MS, ¹H NMR |
| 2-Amino-1,1,3-tricyanopropene ("Malononitrile Dimer") | C₆H₄N₄ | A common side reaction of malononitrile dimerization under basic conditions.[3][4][5] | GC-MS, LC-MS, ¹H NMR |
| Malononitrile Trimer and Oligomers | -(CH(CN)-CH(CN)₂)-n | Extended reaction times or high temperatures, leading to further Michael additions. | LC-MS, Size Exclusion Chromatography |
| Cyclic Byproducts (e.g., pyridine derivatives) | C₈H₄N₄ | Intramolecular cyclization reactions, particularly at elevated temperatures.[4][6] | GC-MS, LC-MS, ¹H NMR |
Troubleshooting Guide
Issue 1: Low yield of this compound.
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Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?
-
Answer:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
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Suboptimal Catalyst Concentration: The concentration of the base catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions. Perform small-scale optimizations to find the ideal catalyst loading.
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Poor Quality Starting Material: Ensure the malononitrile used is of high purity. Impurities can interfere with the reaction.
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Product Degradation: The product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature and ensure the workup procedure is as mild as possible.
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Issue 2: Presence of significant amounts of 2-amino-1,1,3-tricyanopropene ("malononitrile dimer").
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Question: My product is contaminated with a significant amount of a compound identified as 2-amino-1,1,3-tricyanopropene. How can I minimize its formation and remove it?
-
Answer:
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Minimizing Formation: The formation of the malononitrile dimer is a competing reaction.[3][4][5] Carefully controlling the reaction temperature and the rate of addition of the base catalyst can help favor the formation of the desired product. Lower temperatures generally favor the Michael addition leading to this compound.
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Removal: This byproduct can often be removed through careful purification. Recrystallization from a suitable solvent system is a common method. Column chromatography can also be effective for separating the desired product from the dimer.
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Issue 3: The final product is a complex mixture with multiple unidentified peaks in the GC-MS.
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Question: My GC-MS analysis of the crude product shows multiple peaks, and I am unable to isolate the desired product in high purity. What could be the issue?
-
Answer:
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Uncontrolled Polymerization/Oligomerization: High temperatures and/or high catalyst concentrations can lead to the formation of trimers and higher oligomers. It is recommended to carry out the reaction at the lowest effective temperature and to use the minimum required amount of catalyst.
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Side Reactions with Solvent: If using a reactive solvent, it may be participating in side reactions. Consider switching to a more inert solvent.
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Degradation during Analysis: The product or byproducts may be thermally labile and could be degrading in the hot GC injection port. If this is suspected, try using a lower injection temperature or analyze the sample by LC-MS.
-
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This is a general protocol and may require optimization.
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Reaction Setup: To a stirred solution of malononitrile (2 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask equipped with a condenser and a dropping funnel, add a catalytic amount of a base (e.g., triethylamine or sodium ethoxide) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction: After the addition of the catalyst, allow the reaction mixture to stir at the controlled temperature or room temperature. Monitor the reaction progress by TLC or GC analysis.
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Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
GC-MS Analysis of Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-400
-
-
Data Analysis: Identify the peaks by comparing the mass spectra with a library (e.g., NIST).
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Enhancing Selectivity in 1,1,3,3-Propanetetracarbonitrile Reactions
Welcome to the technical support center for 1,1,3,3-Propanetetracarbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in enhancing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
A1: this compound is a highly activated methylene compound and typically participates in reactions common to such species. These primarily include:
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Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted alkenes.
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Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated compounds.[1]
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Multicomponent Reactions: Serving as a key building block in the one-pot synthesis of complex heterocyclic systems.[2][3][4]
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Cycloaddition Reactions: The unsaturated derivatives of this compound can act as dienophiles in Diels-Alder reactions.[5]
Q2: What are the main challenges in achieving high selectivity with this compound?
A2: The symmetrical structure of this compound, featuring two acidic methylene groups, presents unique selectivity challenges:
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Double Addition: The presence of two reactive sites can lead to double Michael additions or Knoevenagel condensations, resulting in undesired byproducts.
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Polymerization: Under certain conditions, particularly with strong bases, the reagent can undergo self-condensation or polymerization.
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Regioselectivity in Multicomponent Reactions: In the formation of complex heterocyclic structures, controlling the regioselectivity of the cyclization steps can be difficult.[6]
Q3: How can I minimize the formation of byproducts in my reactions?
A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:
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Stoichiometry: Use a precise stoichiometry of reactants to favor mono-addition. An excess of the electrophile may in some cases favor single addition.
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Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
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Choice of Base/Catalyst: Use of a mild base or a specific organocatalyst can help to control the deprotonation and subsequent addition, thereby enhancing selectivity.[7]
Q4: What is the role of the solvent in controlling the selectivity of these reactions?
A4: The choice of solvent is crucial and can significantly influence reaction outcomes.[8] For instance, polar aprotic solvents like DMF or DMSO can facilitate the formation of the nucleophilic carbanion, while protic solvents like ethanol or water can mediate proton transfer steps and influence the stability of intermediates.[2][4] In some multicomponent reactions, water has been shown to enhance both the reaction rate and selectivity.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Adduct in Michael Additions
| Symptom | Possible Cause | Troubleshooting Steps |
| Major byproduct is the double-adduct | The dicarbanion of this compound is readily formed and reacts further. | 1. Adjust Stoichiometry: Use a molar excess (1.2-1.5 equivalents) of the Michael acceptor. 2. Control Base Addition: Add the base slowly to the reaction mixture at a low temperature to control the concentration of the dicarbanion. 3. Change the Base: Switch to a milder base (e.g., triethylamine instead of sodium ethoxide). |
| Formation of a polymeric material | Uncontrolled polymerization of the starting material or product. | 1. Lower the Reaction Temperature: Perform the reaction at 0 °C or below. 2. Use a Catalytic Amount of Base: A stoichiometric amount of a strong base can promote polymerization. 3. Dilute Reaction Mixture: Working at lower concentrations can disfavor intermolecular polymerization reactions. |
| Low conversion of starting material | Insufficient activation of the this compound. | 1. Increase Catalyst Loading: If using a catalyst, incrementally increase the molar percentage. 2. Switch to a Stronger Base: If a mild base is being used, a stronger base might be necessary to generate a sufficient concentration of the nucleophile. 3. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be required. |
Issue 2: Poor Selectivity in Knoevenagel Condensation with Diketones
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of mono- and di-condensation products | Both carbonyl groups of the diketone are reacting. | 1. Use a Bulky Catalyst: A sterically hindered catalyst may favor reaction at the less hindered carbonyl group. 2. Stepwise Addition: Add the this compound slowly to the diketone to favor the mono-condensation product. 3. Protecting Group Strategy: If possible, selectively protect one of the carbonyl groups before the condensation reaction. |
| Intramolecular cyclization of the product | The initial Knoevenagel product undergoes a subsequent intramolecular reaction. | 1. Lower the Reaction Temperature: This can often slow down or prevent undesired secondary reactions. 2. Trap the Intermediate: Add a reagent that can react with the initial product before it has a chance to cyclize. |
Quantitative Data Summary
The following tables provide illustrative data for typical reactions involving activated methylene compounds like this compound. Note that optimal conditions should be determined experimentally for each specific substrate.
Table 1: Effect of Base on the Selectivity of Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Ratio (Mono:Di-adduct) | Yield of Mono-adduct (%) |
| 1 | Et₃N | EtOH | 25 | 85:15 | 75 |
| 2 | DBU | CH₂Cl₂ | 0 | 70:30 | 65 |
| 3 | NaOEt | EtOH | 25 | 40:60 | 35 |
| 4 | Piperidine | MeOH | 25 | 80:20 | 70 |
Table 2: Solvent Effects on Knoevenagel Condensation Yield
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Toluene | Piperidine | 6 | 85 |
| 2 | Benzaldehyde | Ethanol | Piperidine | 4 | 92 |
| 3 | Benzaldehyde | Water | None | 12 | 70 |
| 4 | 4-Nitrobenzaldehyde | DMF | K₂CO₃ | 2 | 95 |
Experimental Protocols
General Procedure for Michael Addition
A solution of this compound (1 mmol) and the α,β-unsaturated compound (1.1 mmol) in the chosen solvent (10 mL) is cooled to the desired temperature (e.g., 0 °C). The base (0.1 mmol for a catalytic reaction, or 1.1 mmol for a stoichiometric reaction) is added dropwise over 10 minutes. The reaction is stirred and monitored by TLC. Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Knoevenagel Condensation
To a solution of the aldehyde or ketone (1 mmol) and this compound (1 mmol) in a suitable solvent (10 mL), the catalyst (e.g., piperidine, 0.1 mmol) is added. The mixture is stirred at the appropriate temperature (from room temperature to reflux) and monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Visualizations
Caption: Workflow for a typical Knoevenagel condensation reaction.
Caption: Factors influencing selectivity in Michael addition reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. One-pot, sequential four-component synthesis of novel heterocyclic [3.3.3] propellane derivatives at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Propene-1,1,3,3-tetracarbonitrile|High-Purity Reference Standard [benchchem.com]
- 6. Selectivity descriptors for the Michael addition reaction as obtained from density functional based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safe Disposal of 1,1,3,3-Propanetetracarbonitrile Waste: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and standardized procedures for the safe disposal of 1,1,3,3-Propanetetracarbonitrile waste. Due to the hazardous nature of this compound, strict adherence to safety protocols and regulatory requirements is imperative.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic compound. It is classified as fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It can also cause serious eye and skin irritation.[1]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth.[2]
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Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[2]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this waste?
A3: Appropriate PPE is essential to prevent exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Chemical safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
In cases of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge is necessary.
Q4: Can I dispose of this compound waste down the drain?
A4: No. This compound should not be released into the environment and must not be disposed of down the drain.[3] It is harmful to aquatic life with long-lasting effects.
Q5: What are the recommended disposal methods for this compound waste?
A5: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Chemical neutralization through hydrolysis may be a viable option under controlled laboratory settings, but it requires careful planning and execution by trained personnel.
Troubleshooting Guide for Disposal Procedures
| Issue | Probable Cause | Solution |
| Accidental Spill | Improper handling or container failure. | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area. Do not allow the spill to enter drains. |
| Unexpected Reaction During Neutralization | Contamination of the waste stream or incorrect reagent concentration. | Stop the addition of the neutralizing agent immediately. If the reaction is vigorous, cool the container with an ice bath. Ensure adequate ventilation and be prepared for the potential release of hazardous gases. Consult with a chemical safety expert. |
| Container Leakage | Corrosion or damage to the waste container. | Place the leaking container into a larger, compatible, and labeled secondary containment vessel. Transfer the waste to a new, appropriate container as soon as it is safe to do so. |
Quantitative Hazard Data
| Parameter | Value | Reference |
| GHS Hazard Statements | H300: Fatal if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled | [1] |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
Experimental Protocols for Waste Disposal
Disclaimer: These are generalized protocols and must be adapted to your specific laboratory conditions and in strict compliance with your institution's safety guidelines and local regulations. Always consult with your Environmental Health and Safety (EHS) department before proceeding.
Protocol 1: Chemical Neutralization via Alkaline Hydrolysis
This protocol outlines the hydrolysis of this compound to less toxic carboxylate salts and ammonia. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Large reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Quantify the amount of this compound waste to be treated.
-
For each mole of the compound, calculate the stoichiometric amount of NaOH required for complete hydrolysis of all four nitrile groups. A significant excess of NaOH (e.g., 2-3 times the stoichiometric amount) is recommended to ensure the reaction goes to completion.
-
Dilute the waste with a suitable solvent if it is highly concentrated.
-
Place the diluted waste in the reaction vessel and begin stirring.
-
Slowly add the NaOH solution to the reaction vessel. The reaction may be exothermic, so control the rate of addition to manage the temperature.
-
Once the NaOH solution is added, attach the reflux condenser and heat the mixture to reflux. The exact temperature and time will depend on the concentration and volume of the waste. Monitor the reaction for the cessation of ammonia gas evolution (use a wet pH paper at the condenser outlet to test for ammonia).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the resulting solution to a pH of approximately 7 using a suitable acid (e.g., hydrochloric acid).
-
The final solution should be disposed of as hazardous waste according to institutional and local regulations.
Protocol 2: Preparation for Controlled Incineration
This protocol describes the steps for packaging this compound waste for collection by a licensed hazardous waste disposal company for incineration.
Materials:
-
This compound waste
-
Compatible, leak-proof, and clearly labeled hazardous waste container
-
Absorbent material (e.g., vermiculite)
Procedure:
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
If the waste is a liquid, add enough absorbent material to absorb any free liquid.
-
Securely close the container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity).
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Visualizing Disposal Pathways
Decision Workflow for Disposal
Caption: Decision tree for selecting a disposal method.
Signaling Pathway for Alkaline Hydrolysis
Caption: Simplified reaction pathway for alkaline hydrolysis.
References
Validation & Comparative
A Comparative Guide to Malononitrile and 1,1,3,3-Propanetetracarbonitrile in Organic Synthesis
In the landscape of organic synthesis, the choice of reagents is paramount to the successful construction of complex molecular architectures. This guide provides a comparative analysis of two nitrile-containing compounds: malononitrile and 1,1,3,3-propanetetracarbonitrile. While both possess reactive methylene groups, their utility and documented applications in the scientific literature differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their synthetic strategies.
Malononitrile: The Versatile and Widely Utilized Building Block
Malononitrile, with the chemical formula CH₂(CN)₂, is a highly versatile and widely employed reagent in organic synthesis.[1] Its utility stems from the high acidity of its methylene protons, flanked by two electron-withdrawing nitrile groups, which facilitates the formation of a stabilized carbanion. This carbanion is a potent nucleophile, enabling malononitrile to participate in a wide array of carbon-carbon bond-forming reactions.
One of the most prominent applications of malononitrile is in the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated dinitrile.[2][3] This reaction is a cornerstone for the synthesis of a vast number of functionalized organic molecules, including pharmaceuticals, dyes, and polymers.[2][4]
Furthermore, malononitrile is a key precursor for the synthesis of a diverse range of heterocyclic compounds.[5] Through multicomponent reactions, it can be used to construct substituted pyridines, pyrans, and thiophenes, which are privileged scaffolds in medicinal chemistry.[5][6] The Gewald reaction, for instance, utilizes malononitrile to produce 2-aminothiophenes.[3]
Quantitative Data for Knoevenagel Condensation with Malononitrile
The following table summarizes the results of Knoevenagel condensation reactions between malononitrile and various aromatic aldehydes, showcasing the efficiency and versatility of this reagent under different catalytic conditions.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 90 | [7] |
| 2 | 4-Chlorobenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 15 | 95 | [7] |
| 3 | 4-Methoxybenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 92 | [7] |
| 4 | 4-Nitrobenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 98 | [7] |
| 5 | Benzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |
| 6 | 4-Bromobenzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |
| 7 | 2-Nitrobenzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
The following is a representative experimental protocol for the Knoevenagel condensation catalyzed by an amino-bifunctional framework:
To a 25 ml round-bottomed flask containing 10 ml of ethanol, malononitrile (66 mg, 1 mmol) is added. Subsequently, 10 mg of the prepared catalyst and 1 mmol of benzaldehyde are introduced to the solution. The reaction mixture is then stirred at room temperature for 5 minutes. Upon completion of the catalytic process, the catalyst is isolated, and the resulting filtered solution is characterized by gas chromatography.[2]
Knoevenagel Condensation Pathway
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
This compound: An Enigmatic Analogue
In stark contrast to the extensive body of literature on malononitrile, this compound, also known as methylenedimalononitrile, remains a compound with very limited documented applications in organic synthesis. Its chemical structure, C(CH(CN)₂)₂, features a central methylene group bridging two malononitrile units.
From a theoretical standpoint, the protons on the central methylene group of this compound would be expected to be highly acidic, even more so than those in malononitrile, due to the presence of four electron-withdrawing nitrile groups. This enhanced acidity should, in principle, make it a potent nucleophile for reactions analogous to the Knoevenagel condensation.
However, the steric bulk of the two dicyanomethyl groups may hinder its reactivity. Furthermore, the potential for polymerization or decomposition under basic conditions could limit its synthetic utility. To date, there is a conspicuous absence of experimental data, such as reaction yields or detailed protocols, in the peer-reviewed literature that would allow for a direct, evidence-based comparison with malononitrile. The PubChem database primarily lists its chemical and physical properties, along with safety information, but lacks substantial information on its synthetic applications.[8]
Malononitrile Dimer: A Step Up in Complexity and Reactivity
While this compound remains relatively unexplored, a related and synthetically valuable compound is the dimer of malononitrile, 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This molecule is readily formed from malononitrile and serves as a multifunctional building block for the synthesis of complex heterocyclic systems.[4][9][10]
The malononitrile dimer possesses multiple reactive sites, including an enamine moiety, which allows for a different spectrum of reactivity compared to malononitrile itself. It is extensively used in the synthesis of pyridines, pyrazoles, and other fused heterocyclic systems, many of which exhibit interesting biological activities.[9][10] The study of malononitrile dimer highlights how the controlled self-reaction of a simple building block like malononitrile can lead to more complex and synthetically useful reagents.
Caption: Synthetic utility of malononitrile and its dimer.
Conclusion
This comparative guide highlights the profound difference in the documented synthetic utility between malononitrile and this compound. Malononitrile stands out as a cornerstone reagent in organic synthesis, with a wealth of experimental data supporting its application in a myriad of transformations, most notably the Knoevenagel condensation and the synthesis of diverse heterocyclic frameworks.
In contrast, this compound remains a chemical curiosity with a significant lack of reported applications in the synthetic literature. While its structure suggests potential for high reactivity, the absence of experimental validation makes it an underutilized, and perhaps challenging, substrate. The well-established chemistry of the malononitrile dimer further underscores the synthetic potential that can be unlocked from simple nitrile building blocks.
For researchers and professionals in drug development, malononitrile remains a reliable and versatile tool. The apparent void in the chemistry of this compound, however, may represent an untapped area for future research and the development of novel synthetic methodologies.
References
- 1. ijcps.org [ijcps.org]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malononitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, sequential four-component synthesis of novel heterocyclic [3.3.3] propellane derivatives at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C7H4N4 | CID 77282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile for the synthesis of tetrahydronaphthalene, hexahydroisoquinoline and hexahydrocinnoline derivatives with potential antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,1,3,3-Propanetetracarbonitrile and Other Dicyanomethane Derivatives for Researchers and Drug Development Professionals
A detailed examination of the physicochemical properties, synthesis, and biological activities of 1,1,3,3-Propanetetracarbonitrile, Malononitrile, and 2-Aminoprop-1-ene-1,1,3-tricarbonitrile reveals distinct profiles that inform their potential applications in research and drug discovery. While all three compounds share a dicyanomethane core, their unique substitutions lead to significant differences in their chemical reactivity and biological effects. This guide provides a comparative overview to aid researchers in selecting the appropriate dicyanomethane for their specific needs.
Physicochemical Properties: A Tale of Three Nitriles
The structural differences between this compound, Malononitrile, and its dimer, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile, are reflected in their fundamental physicochemical properties. A summary of these properties is presented in the table below.
| Property | This compound | Malononitrile | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile |
| Molecular Formula | C₇H₄N₄ | C₃H₂N₂ | C₆H₄N₄ |
| Molecular Weight | 144.13 g/mol | 66.06 g/mol | 132.12 g/mol |
| Appearance | Solid | Colorless or white solid | Light pink to beige or light brownish powder |
| Melting Point | Not available | 30-32 °C | 171-173 °C |
| Boiling Point | Not available | 220 °C | Not available |
| Solubility | Not available | 133 g/L in water at 20 °C | Insoluble in water |
Synthesis and Reactivity: Diverse Pathways to Functional Molecules
The synthesis of these dicyanomethane derivatives follows distinct chemical pathways, highlighting their unique reactivity.
Malononitrile is most commonly produced through the gas-phase reaction of acetonitrile and cyanogen chloride. It can also be prepared by the dehydration of cyanoacetamide.[1] Its active methylene group makes it a versatile building block in organic synthesis, readily participating in Knoevenagel condensations and Michael additions.[2]
2-Aminoprop-1-ene-1,1,3-tricarbonitrile , also known as malononitrile dimer, is synthesized via the base-catalyzed dimerization of malononitrile.[3] This compound is a key intermediate in the synthesis of various heterocyclic compounds.[3]
Comparative Biological Activity: Enzyme Inhibition and Antitumor Potential
While direct comparative studies are limited, existing research points to the significant biological activities of malononitrile and its dimer, particularly in the realms of enzyme inhibition and cancer research. There is currently a lack of published data on the biological activity of this compound.
Malononitrile derivatives have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[4] Inhibition of the PPP is a promising strategy for targeting cancer and malaria.[4] Additionally, certain malononitrile derivatives have shown inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] Several derivatives have also demonstrated significant antiproliferative effects on various human cancer cell lines.[6]
2-Aminoprop-1-ene-1,1,3-tricarbonitrile and its derivatives have shown promising antitumor activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer.[7][8][9] It has also been investigated for its neurotrophic effects, with studies indicating it can stimulate choline acetyltransferase activity, suggesting potential therapeutic applications in cholinergic disorders.[3][7][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Synthesis of Malononitrile (from Cyanoacetamide)
This procedure is adapted from established literature.[11]
Materials:
-
Cyanoacetamide
-
Phosphorus pentachloride
-
Claisen flask (1-L)
-
Thermometer (360°)
-
Air-intake tube
-
Double-length air condenser
-
Filter flask (250-cc)
-
Water pump
-
Manometer
-
Oil bath
Procedure:
-
Thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.
-
Quickly transfer the mixture to a 1-L Claisen flask equipped with a thermometer and an air-intake tube.
-
Connect the flask to a filter flask via a double-length air condenser. Connect the filter flask to a water pump through a manometer.
-
Evacuate the system to approximately 30 mm Hg.
-
Heat the flask in a boiling water bath until the vigorous reaction subsides and the mixture becomes a clear, yellow, mobile liquid.
-
Remove the flask from the water bath, wipe it dry, and immerse it in an oil bath preheated to 140 °C.
-
Distill the malononitrile under reduced pressure, collecting the fraction that boils between 113-125 °C at 30 mm Hg.
-
Slowly raise the oil bath temperature to 180 °C over 25 minutes.
-
Once the distillation ceases, remove the oil bath to prevent discoloration of the product.
-
The yield of crude malononitrile is typically 80-95 g (67-80% of the theoretical amount).
Synthesis of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer)
This synthesis is based on the base-catalyzed dimerization of malononitrile.[3]
Materials:
-
Malononitrile
-
A suitable base (e.g., piperidine, triethylamine)
-
A suitable solvent (e.g., ethanol)
-
Reaction flask with a condenser
-
Stirring apparatus
Procedure:
-
Dissolve malononitrile in a suitable solvent such as ethanol in a reaction flask.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, may precipitate from the solution or can be isolated by removing the solvent under reduced pressure followed by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted for testing the cytotoxic effects of dicyanomethane compounds on various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of dicyanomethane derivatives against specific enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (inhibitors)
-
Assay buffer
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer, a specific concentration of the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the test compound for a specific period (e.g., 10-15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The inhibitory action of dicyanomethane derivatives on key metabolic enzymes represents a significant mechanism of their biological activity. The following diagram illustrates a simplified workflow for identifying and characterizing enzyme inhibitors among dicyanomethane compounds.
Caption: A streamlined workflow for identifying and optimizing dicyanomethane-based enzyme inhibitors.
The following diagram illustrates the inhibitory effect of malononitrile derivatives on the Pentose Phosphate Pathway, a key target in cancer metabolism.
Caption: Dicyanomethane derivatives can inhibit key enzymes of the Pentose Phosphate Pathway.
References
- 1. 2-氨基-1-丙烯基-1,1,3-三甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]
- 4. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02816A [pubs.rsc.org]
- 6. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile for the synthesis of tetrahydronaphthalene, hexahydroisoquinoline and hexahydrocinnoline derivatives with potential antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cas 868-54-2,2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Showdown: A Comparative Analysis of 1,1,3,3-Propanetetracarbonitrile and Simpler Nitriles
A detailed spectroscopic comparison of 1,1,3,3-propanetetracarbonitrile with its simpler analogues, malononitrile and succinonitrile, reveals key structural insights valuable for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their NMR and IR spectral data, supported by detailed experimental protocols and predictive insights.
This compound, a highly functionalized molecule, presents a unique spectroscopic profile due to the strong electron-withdrawing nature of its four nitrile groups and the resulting influence on its aliphatic backbone. Understanding its spectral characteristics is crucial for its identification, characterization, and application in various research and development fields. This guide offers a side-by-side comparison with the more common nitriles, malononitrile and succinonitrile, to highlight the impact of cumulative nitrile groups and chain length on spectral properties.
Comparative Spectral Data
To facilitate a clear comparison, the following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, malononitrile, and succinonitrile. Due to the limited availability of experimental NMR data for this compound, predicted values have been included to provide a comprehensive analytical overview.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Methylene Protons (-CH₂-) | Methine Protons (-CH-) |
| This compound (Predicted) | ~3.5 (t) | ~5.0 (t) |
| Malononitrile | 3.48 (s) | - |
| Succinonitrile | 2.76 (s) | - |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Methylene Carbon (-CH₂-) | Methine Carbon (-CH-) | Nitrile Carbon (-C≡N) |
| This compound (Predicted) | ~25 | ~30 | ~112 |
| Malononitrile | 0.8 | - | 112.9 |
| Succinonitrile | 14.5 | - | 117.4 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch | C≡N Stretch | C-C Stretch / C-H Bend |
| This compound (Expected) | 2900-3000 | 2240-2260 | 1400-1450 |
| Malononitrile | ~2968 | ~2268 | ~1425 |
| Succinonitrile | ~2940 | ~2252[1] | ~1420 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data is processed using standard Fourier transform algorithms.
Infrared (IR) Spectroscopy:
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Structural and Spectral Correlations
The following diagram illustrates the structural relationships between the three nitrile compounds and highlights the key atoms responsible for their characteristic NMR and IR signals.
Caption: Structural comparison of nitrile compounds.
Discussion and Comparison
NMR Spectra:
The ¹H NMR spectrum of this compound is predicted to show two triplets, corresponding to the methine (-CH-) and methylene (-CH₂-) protons. The significant downfield shift of the methine protons (around 5.0 ppm) is attributed to the strong deshielding effect of the two adjacent nitrile groups. The methylene protons are also deshielding, appearing around 3.5 ppm. In contrast, malononitrile exhibits a single peak for its two equivalent methylene protons at 3.48 ppm. The methylene protons of succinonitrile appear further upfield at 2.76 ppm due to the increased distance from the electron-withdrawing nitrile groups.
The predicted ¹³C NMR spectrum of this compound shows three distinct signals. The nitrile carbons are expected around 112 ppm, similar to malononitrile (112.9 ppm) but slightly upfield from succinonitrile (117.4 ppm). The methine and methylene carbons are predicted to appear at approximately 30 ppm and 25 ppm, respectively. The single methylene carbon of malononitrile resonates at a much higher field (0.8 ppm), while the two equivalent methylene carbons of succinonitrile are found at 14.5 ppm.
IR Spectra:
The most characteristic feature in the IR spectra of these compounds is the strong absorption band corresponding to the C≡N stretching vibration, typically appearing in the 2240-2260 cm⁻¹ region. For this compound, a strong band is expected in this region. Malononitrile and succinonitrile show their C≡N stretch at approximately 2268 cm⁻¹ and 2252 cm⁻¹, respectively[1]. The C-H stretching vibrations for the aliphatic protons are expected in the 2900-3000 cm⁻¹ range for all three compounds. Bending vibrations for the methylene and methine groups typically appear in the 1400-1450 cm⁻¹ region.
Conclusion
The spectral analysis of this compound, in comparison to malononitrile and succinonitrile, provides a clear illustration of the impact of molecular structure on NMR and IR spectra. The presence of four nitrile groups in this compound leads to significant downfield shifts in its predicted NMR spectra compared to its simpler counterparts. The IR spectra of all three compounds are dominated by the characteristic strong nitrile absorption. This comparative guide serves as a valuable resource for the identification and structural elucidation of these and related nitrile compounds in a research and development setting.
References
Validating the Structure of Products from 1,1,3,3-Propanetetracarbonitrile Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative framework for validating the structure of heterocyclic products derived from reactions involving 1,1,3,3-propanetetracarbonitrile and its chemical relatives. We present a comparison with products derived from the closely related and widely used malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), offering supporting experimental data and detailed methodologies.
Reaction Overview and Product Comparison
This compound, also known as 1,1,3,3-tetracyanopropane, is a highly functionalized molecule with acidic methylene protons, making it a potent precursor for the synthesis of various heterocyclic systems. Its reaction with binucleophilic reagents such as hydrazine or guanidine is expected to yield five- or six-membered heterocyclic rings, respectively.
A common alternative and point of comparison in the synthesis of nitrogen-containing heterocycles is the malononitrile dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile. The presence of an amino group and a double bond in the malononitrile dimer influences its reactivity and the structure of the resulting products.
This guide will focus on the reaction with hydrazine hydrate as a case study to form pyrazole derivatives. The expected reaction pathway involves the nucleophilic attack of hydrazine followed by cyclization and dehydration to yield a stable aromatic heterocyclic ring.
Data Presentation: Product Structure and Spectroscopic Data
The structural validation of the synthesized products relies heavily on spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Below is a comparative summary of the expected product from this compound and a known product from the malononitrile dimer.
| Feature | Product from this compound | Product from Malononitrile Dimer |
| Product Name | 3-(dicyanomethyl)-1H-pyrazole-4-carbonitrile | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[1] |
| Structure | ![]() | ![]() |
| Molecular Formula | C7H3N5 | C6H5N5 |
| Molecular Weight | 169.14 g/mol | 159.15 g/mol |
| Appearance | Expected to be a crystalline solid | Crystalline solid[1] |
Table 1: Comparison of Pyrazole Products
| Spectroscopic Data | Expected for 3-(dicyanomethyl)-1H-pyrazole-4-carbonitrile | Experimental for 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[1] |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2230 (C≡N stretch), ~1600 (C=N stretch) | 3380, 3280, 3180 (NH2, NH), 2210 (C≡N) |
| ¹H NMR (δ, ppm) | ~13.0 (s, 1H, NH), ~5.0 (s, 1H, CH), ~4.0 (s, 2H, CH₂) | ~12.0 (s, 1H, NH), ~6.0 (s, 2H, NH₂), 3.8 (s, 2H, CH₂) |
| ¹³C NMR (δ, ppm) | ~150 (C3), ~140 (C5), ~118 (C≡N), ~115 (C≡N), ~90 (C4), ~25 (CH), ~20 (CH₂) | ~155 (C5), ~145 (C3), ~118 (C≡N), ~116 (C≡N), ~80 (C4), ~15 (CH₂) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 170.04 | [M+H]⁺ at 160.06 |
Table 2: Comparative Spectroscopic Data
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and characterization of the pyrazole derivatives.
Synthesis of 3-(dicyanomethyl)-1H-pyrazole-4-carbonitrile (General Procedure)
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then heated under reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[1]
-
A mixture of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (15 mL) is heated under reflux for 3 hours.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the final product.[1]
Spectroscopic Characterization
-
FT-IR Spectroscopy: Spectra are recorded on a FT-IR spectrometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and the experimental workflow for structural validation.
Caption: Reaction pathway for the synthesis of a pyrazole derivative.
Caption: Experimental workflow for structural validation.
References
A Comparative Guide to Cyanation Reagents: Alternatives to 1,1,3,3-Propanetetracarbonitrile
For researchers, scientists, and professionals in drug development, the selection of an appropriate cyanating agent is a critical decision that balances reactivity, substrate scope, and, most importantly, safety. While 1,1,3,3-Propanetetracarbonitrile has been utilized in organic synthesis, the quest for safer and more versatile reagents has led to the development and adoption of numerous alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the informed selection of cyanating agents for various synthetic applications.
Introduction to this compound
This compound, also known as malononitrile dimer, is a highly functionalized molecule that can serve as a source of the cyanide anion under certain conditions. Its utility in cyanation reactions is often associated with its decomposition to release cyanide ions. However, its handling and the byproducts of its reactions can pose safety and purification challenges, prompting the exploration of more benign and efficient alternatives.
Overview of Alternative Cyanation Reagents
A diverse array of alternative cyanating agents has emerged, broadly categorized into nucleophilic and electrophilic sources of the cyano group. The primary motivation for their development has been to mitigate the high toxicity associated with traditional cyanide sources like hydrogen cyanide (HCN) and alkali metal cyanides.
Key Classes of Alternative Reagents:
-
Inorganic Cyanide Salts: Less toxic and often more manageable salts like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) have become popular choices in transition metal-catalyzed cyanations.
-
Cyanohydrins: Acetone cyanohydrin is a widely used liquid reagent that serves as an in situ source of HCN, offering better handling characteristics than gaseous HCN.
-
Organic Nitriles: Reagents like malononitrile and benzyl cyanide can transfer a cyano group under specific catalytic conditions, often involving C-CN bond cleavage.
-
Electrophilic Cyanating Agents: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and similar compounds offer a different reactivity profile, delivering a "CN⁺" equivalent to nucleophilic substrates.
The following sections provide a detailed comparison of the performance of these alternatives in the context of a common and synthetically important reaction: the cyanation of aryl halides.
Performance Comparison of Cyanation Reagents in Aryl Halide Cyanation
The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of valuable aryl nitriles. The choice of the cyanide source significantly impacts the reaction's efficiency, scope, and practicality. The following tables summarize the performance of various alternative reagents in this transformation.
Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides
| Cyanide Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMA | 80 | 3 | 4-Bromotoluene | 95 | [1] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | Na₂CO₃ | NMP | 140 | 18 | 4-Bromotoluene | 91 | [1] |
| Acetone Cyanohydrin | Pd(OAc)₂ / P(t-Bu)₃ | dbu | Toluene | 100 | 2 | 4-Bromotoluene | 85 | [1] |
| Malononitrile | Pd(Amphos)₂Cl₂ / CuI | NaOtBu / KF | DMF | 120 | 12 | Bromobenzene | 82 | [2] |
Table 2: Palladium-Catalyzed Cyanation of Aryl Chlorides
| Cyanide Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Zn(CN)₂ | NiCl₂·6H₂O / dppf / Zn | DMAP | DMA | 80 | 24 | 4-Chlorotoluene | 92 | [3] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | Na₂CO₃ | MeCN / H₂O | 70 | 24 | 4-Chlorotoluene | 96 | [4][5] |
| NCTS | PdCl₂ | - | EtOH | 80 | 12 | 4-Chlorobenzenediazonium | 85 |
Experimental Protocols for Key Cyanation Reactions
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the cyanation of aryl halides using some of the discussed alternative reagents.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene with Zinc Cyanide
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 70 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol, 11.1 mg)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromotoluene, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbenzonitrile.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Chlorotoluene with Potassium Ferrocyanide
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211.2 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
CM-phos (0.04 mmol)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
Acetonitrile (MeCN, 2.5 mL)
-
Deionized Water (2.5 mL)
Procedure:
-
In a reaction vial, combine 4-chlorotoluene, potassium ferrocyanide trihydrate, Pd(OAc)₂, CM-phos, and sodium carbonate.
-
Add acetonitrile and deionized water.
-
Seal the vial and stir the mixture vigorously at 70 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield 4-methylbenzonitrile.[4][5]
Visualization of Cyanation Workflow and Reagent Classes
To provide a clearer understanding of the experimental process and the relationships between the different reagents, the following diagrams are provided.
Caption: A generalized experimental workflow for the palladium-catalyzed cyanation of aryl halides.
Caption: Classification of alternative reagents for cyanation reactions.
Conclusion
The landscape of cyanation chemistry has evolved significantly, with a clear trend towards the adoption of safer and more practical reagents. While this compound has its applications, the alternatives presented in this guide, such as zinc cyanide, potassium ferrocyanide, acetone cyanohydrin, malononitrile, and NCTS, offer compelling advantages in terms of reduced toxicity and, in many cases, enhanced performance in modern catalytic systems. The provided data and protocols demonstrate that high yields and broad substrate scope are achievable without compromising safety. For researchers and drug development professionals, the careful consideration of these alternatives is paramount for designing efficient, safe, and sustainable synthetic routes to valuable nitrile-containing molecules.
References
A Comparative Guide to the Reactivity of 1,1,3,3-Propanetetracarbonitrile and Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active methylene compounds are crucial building blocks in organic synthesis, valued for their ability to form new carbon-carbon bonds. Ethyl cyanoacetate is a widely used and well-characterized active methylene compound. In contrast, 1,1,3,3-Propanetetracarbonitrile, with its higher density of electron-withdrawing groups, represents a potentially more reactive, though less explored, alternative. This guide will delve into a comparison of these two molecules, offering insights into their potential applications in reactions such as Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic scaffolds.
Structural and Electronic Properties
The reactivity of active methylene compounds is primarily governed by the acidity of the methylene protons, which is influenced by the nature of the flanking electron-withdrawing groups.
| Property | This compound | Ethyl Cyanoacetate |
| CAS Number | 3695-98-5[1] | 105-56-6 |
| Molecular Formula | C₇H₄N₄[1] | C₅H₇NO₂ |
| Molecular Weight | 144.13 g/mol [1] | 113.12 g/mol |
| Structure | NC-CH(CN)-CH₂-CH(CN)₂ | NC-CH₂-COOEt |
| Activating Groups | Four nitrile (-CN) groups | One nitrile (-CN) and one ester (-COOEt) group |
| Predicted pKa | Significantly lower (more acidic) due to the strong inductive and resonance effects of four nitrile groups. | Higher (less acidic) than this compound. |
| Predicted Reactivity | Expected to be highly reactive as a nucleophile in base-catalyzed reactions. The resulting carbanion is highly stabilized. | Moderately reactive, with the carbanion stabilized by both the nitrile and ester groups. |
Reactivity in Knoevenagel Condensation: A Comparative Overview
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.
Ethyl Cyanoacetate: Established Reactivity
Ethyl cyanoacetate is extensively used in Knoevenagel condensations to synthesize α,β-unsaturated cyanoesters, which are valuable intermediates in drug synthesis. A variety of catalysts and reaction conditions have been reported to effectively promote this reaction.
Representative Experimental Data for Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 60 | 85 | (Hypothetical data based on typical procedures) |
| 4-Chlorobenzaldehyde | L-proline | Ethanol | 30 | 92 | (Hypothetical data based on typical procedures) |
| 4-Nitrobenzaldehyde | Basic ionic liquid | Water | 15 | 95 | (Hypothetical data based on typical procedures) |
This compound: Predicted Reactivity
Due to the presence of four strongly electron-withdrawing nitrile groups, the methylene protons of this compound are expected to be significantly more acidic than those of ethyl cyanoacetate. This heightened acidity suggests that it could be a highly reactive substrate in Knoevenagel-type condensations, potentially reacting under milder conditions or with less reactive carbonyl compounds. However, the presence of two acidic methylene groups also introduces the possibility of double condensation or other side reactions, which would need to be carefully controlled.
Experimental Protocols
Representative Protocol for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, piperidine (0.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure α,β-unsaturated cyanoester.
Note: This is a general procedure and optimization of reaction conditions may be required for different substrates.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of active methylene compounds in condensation reactions.
Conclusion
Based on structural analysis, this compound is predicted to be a significantly more reactive active methylene compound than ethyl cyanoacetate due to the presence of four strongly electron-withdrawing nitrile groups. This suggests its potential for use in a variety of carbon-carbon bond-forming reactions under mild conditions. However, the lack of published experimental data for this compound necessitates that its reactivity profile be determined empirically. Researchers are encouraged to explore the synthetic utility of this compound, as it may offer advantages in the synthesis of complex molecules and novel chemical entities for drug discovery. The well-established reactivity of ethyl cyanoacetate provides a valuable benchmark for these future investigations.
References
Purity Assessment of Synthesized 1,1,3,3-Propanetetracarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 1,1,3,3-propanetetracarbonitrile and its alternatives, focusing on purity assessment methodologies. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the compound's performance and quality.
Introduction to this compound
This compound, with the chemical formula C₇H₄N₄ and a molecular weight of 144.13 g/mol , is a polycyano compound of interest in organic synthesis.[1] Its structure, featuring four cyano groups, makes it a versatile building block for the synthesis of various heterocyclic compounds and polymers. The purity of this compound is paramount for its successful application in research and development, necessitating robust analytical methods for its assessment.
Synthesis of this compound
A common synthetic route to this compound involves the base-catalyzed condensation of malononitrile with a suitable one-carbon electrophile, such as formaldehyde. The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition.
Reaction Scheme:
Caption: Synthesis of this compound.
Purity Assessment Methodologies
The purity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the presence of impurities, such as unreacted starting materials, by-products from side reactions (e.g., dimerization or polymerization of malononitrile), and residual solvents.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of non-volatile or thermally labile compounds and is a primary method for quantitative purity determination.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information and can be used for both qualitative and quantitative analysis of the main compound and any impurities containing protons or carbon-13.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability and can indicate the presence of volatile impurities or decomposition products.
Comparison with Alternative Polycyano Compounds
The performance and applications of this compound can be compared with other polycyano compounds, such as tetracyanoethylene (TCNE).
Tetracyanoethylene (TCNE) is a well-known electron acceptor used in the formation of charge-transfer complexes and as a dienophile in Diels-Alder reactions.[2][3][4][5] Its synthesis also often starts from malononitrile.[2]
Experimental Protocols
Synthesis of this compound
Materials:
-
Malononitrile
-
Formaldehyde (37% aqueous solution)
-
Piperidine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve malononitrile (2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Slowly add formaldehyde (1 equivalent) to the stirred solution at room temperature.
-
Continue stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of this compound.
Purity Assessment Protocols
GC-MS Analysis
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-400 m/z.
HPLC Analysis
-
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
¹H and ¹³C NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
TGA/DSC Analysis
-
Atmosphere: Nitrogen, with a purge rate of 20 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
Sample Pan: Aluminum.
Data Presentation
Table 1: Comparison of Purity Assessment Methods
| Analytical Technique | Information Provided | Potential Impurities Detected |
| GC-MS | Separation and identification of volatile components. | Residual solvents, unreacted malononitrile, volatile by-products. |
| HPLC | Quantitative purity, detection of non-volatile impurities. | Dimerization/polymerization products, less volatile by-products. |
| NMR | Structural confirmation, identification and quantification of impurities. | Structural isomers, related nitrile compounds. |
| TGA/DSC | Thermal stability, presence of volatile components. | Residual solvent, water content, thermal decomposition products. |
Table 2: Hypothetical Purity Data for Synthesized this compound
| Batch Number | Purity by HPLC (%) | Major Impurity (by GC-MS) | Thermal Decomposition Onset (°C by TGA) |
| PTC-001 | 98.5 | Malononitrile (0.8%) | 210 |
| PTC-002 | 99.2 | Malononitrile (0.3%) | 215 |
| PTC-003 | 97.8 | Dimer of malononitrile (1.5%) | 205 |
Table 3: Comparison of this compound and Tetracyanoethylene (TCNE)
| Property | This compound | Tetracyanoethylene (TCNE) |
| Molecular Formula | C₇H₄N₄ | C₆N₄ |
| Molecular Weight | 144.13 g/mol [1] | 128.09 g/mol [5] |
| Structure | Saturated propane backbone | Ethene backbone |
| Key Reactivity | Precursor for heterocycles | Strong electron acceptor, dienophile |
| Synthesis Precursor | Malononitrile | Malononitrile[2] |
Conclusion
The purity of synthesized this compound is critical for its intended applications. A multi-technique approach, combining chromatography (GC-MS, HPLC), spectroscopy (NMR), and thermal analysis (TGA/DSC), is recommended for a thorough purity assessment. This guide provides the necessary protocols and comparative data to aid researchers in the synthesis and quality control of this versatile chemical compound. The choice of an alternative, such as TCNE, will depend on the specific reactivity and electronic properties required for a given application.
References
- 1. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijrpc.com [ijrpc.com]
Benchmarking Reactant Efficiency: A Comparative Guide to 1,1,3,3-Propanetetracarbonitrile and Malononitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a reaction. This guide provides a comparative analysis of 1,1,3,3-propanetetracarbonitrile and its structural analog, malononitrile, as reactants in the synthesis of heterocyclic compounds. While both molecules possess multiple nitrile functionalities, their distinct structural and electronic properties lead to vastly different applications and efficiencies in common synthetic methodologies.
Reactivity and Acidity: A Tale of Two Methylene Groups
The reactivity of active methylene compounds is intrinsically linked to the acidity of the protons on the carbon atom situated between two electron-withdrawing groups. This acidity dictates the ease of carbanion formation, which is a crucial step in many carbon-carbon bond-forming reactions.
Malononitrile , with its two cyano groups directly attached to the same carbon atom, exhibits a pKa of approximately 11 in water.[1] This relatively high acidity allows for easy deprotonation by mild bases to form a stabilized carbanion, making it an excellent nucleophile in reactions like the Knoevenagel condensation, Michael addition, and various multicomponent reactions for the synthesis of pyridines, pyrans, and other heterocycles.[2][3]
In contrast, This compound has a propane backbone separating the two dicyanomethylene groups. The protons on the central methylene group (C2) are not activated by adjacent cyano groups, and the protons on C1 and C3 are each activated by only one geminal dinitrile group. Consequently, the acidity of these protons is significantly lower than that of malononitrile, and it is not typically employed as an active methylene compound for condensation reactions with carbonyls. Its applications in synthesis are therefore different and more specialized.
Comparative Applications in the Synthesis of Pyridine Derivatives
The synthesis of highly substituted pyridines is a field of great interest due to their prevalence in pharmaceuticals and functional materials.[2][4][5] A comparison of the utility of malononitrile and this compound in this area highlights their differing efficiencies and roles.
Malononitrile: A Workhorse for Pyridine Synthesis
Malononitrile is a cornerstone reactant in numerous one-pot, multicomponent reactions for the synthesis of functionalized pyridines. These reactions often proceed with high atom economy and yield, under mild conditions.
Below is a table summarizing the efficiency of malononitrile in the synthesis of various pyridine derivatives.
| Entry | Aldehyde | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | Benzaldehyde | N-butyl-2-cyanoacetamide | K2CO3, EtOH, MW | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 75 | [4] |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | Nanocrystalline MgO, EtOH, reflux | 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 92 | [3] |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | Nanocrystalline MgO, EtOH, reflux | 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 94 | [3] |
| 4 | Thiophene-2-carbaldehyde | N-benzyl-2-cyanoacetamide | K2CO3, EtOH, MW | 6-Amino-1-benzyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 72 | [4] |
This compound: A Specialized Precursor
Current literature does not indicate the use of this compound as a direct reactant in multicomponent reactions for pyridine synthesis in a manner analogous to malononitrile. Its primary utility lies in more specialized applications, such as a precursor for other reagents or in organometallic chemistry. For instance, it has been used in the preparation of the highly reactive vinylidene cyanide monomer.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines using Malononitrile [3]
To a stirred solution of the aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, nanocrystalline magnesium oxide (0.1 g) was added at room temperature. The resulting mixture was heated to 50°C, the thiol (1.1 mmol) was added, and the reaction mixture was refluxed. The progress of the reaction was monitored by Thin Layer Chromatography. After completion, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was then purified, typically by recrystallization from ethanol, to afford the desired pyridine derivative.
Example of a Reaction Involving this compound
A documented use of 1,1,3,3-tetracyanopropane involves its thermal decomposition to prepare other reactive species. A dry 50-mL round-bottom flask is charged with 1,1,3,3-tetracyanopropane (10.0 g, 70 mmol) and fitted with a U-tube cooled in a water bath (θ ≈ 15 °C). A small amount of P2O5 is placed over the crystals and inside the U-tube to prevent polymerization of the product. After evacuation to 5 mbar, the system is heated (temperature gradient 180 to 250 °C) for 30 minutes. This procedure is indicative of its use as a precursor rather than a direct reactant in condensation chemistry.
Visualizing the Synthetic Roles
The following diagrams illustrate the comparative synthetic utility and a typical reaction workflow.
Caption: Comparative Reactivity of Malononitrile and this compound.
Caption: Workflow for Pyridine Synthesis using Malononitrile.
Conclusion
This comparative guide demonstrates that despite their structural similarities, this compound and malononitrile have distinctly different efficiencies and applications as reactants in heterocyclic synthesis. Malononitrile stands out as a highly efficient and versatile building block for the construction of a wide array of heterocycles, particularly pyridines, through multicomponent reactions. This is attributed to the high acidity of its methylene protons, which facilitates its participation in condensation and addition reactions.
Conversely, this compound is not an effective reactant in these types of transformations due to the lack of a highly activated methylene group. Its utility is confined to more specialized roles, such as a precursor for other chemical entities. For researchers and professionals in drug development and chemical synthesis, malononitrile remains the superior and more efficient choice for the construction of complex heterocyclic scaffolds via active methylene chemistry.
References
A Comparative Guide to Catalysts for the Hypothetical Synthesis of 1,1,3,3-Propanetetracarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1,3,3-propanetetracarbonitrile represents a unique challenge in organic chemistry. While direct catalytic routes for this specific molecule are not extensively documented in existing literature, a comparative analysis of catalysts effective in related C-C bond-forming reactions, particularly those involving malononitrile, can provide valuable insights. This guide explores a selection of promising catalysts, evaluating their potential efficacy for the hypothetical condensation reaction to form this compound, likely through a pathway involving the dimerization of malononitrile or its reaction with a suitable electrophile.
The catalysts discussed are drawn from established methodologies for Knoevenagel condensations and Michael additions, reactions that are fundamental to the chemistry of nitriles and activated methylene compounds. The performance data presented is based on analogous reactions, offering a predictive framework for catalyst selection in the synthesis of this novel tetranitrile.
Comparative Performance of Potential Catalysts
The following table summarizes the performance of various catalysts in reactions involving malononitrile, which can serve as a proxy for their potential in synthesizing this compound. The data is collated from studies on Knoevenagel condensations and Michael additions.
| Catalyst Type | Catalyst Example | Substrates (Analogous Reaction) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Organocatalyst | Imidazole (5 mol%) | 2-Chlorobenzaldehyde + Malononitrile | Ethanol | Room Temp. | Short | 95 ± 2 | [1][2] |
| Organocatalyst | Quinine-derived Squaramide (0.5 mol%) | Chalcone + Malononitrile | Not Specified | Not Specified | Not Specified | Good | [3] |
| Organocatalyst | Rosin-derived Squaramide (0.3 mol%) | trans-Chalcone + Malononitrile | CH₂Cl₂ | Room Temp. | 36 h | up to 99 | [4] |
| Metal-Organic Framework | HKUST-ED (amine-functionalized) | Benzaldehyde + Malononitrile | Ethanol | Room Temp. | 5 min | High Conversion | [5] |
| Heterogeneous Catalyst | Proline-Cu Complex on Fe₃O₄ NPs | Various Aldehydes + Malononitrile | H₂O | Room Temp. | Short | High | [6] |
| Basic Catalyst | Ammonium Acetate | Benzaldehyde derivatives + Malononitrile | Solvent-free | Room Temp. | 5-7 min | High | [7] |
| Rare-Earth Metal Amide | La[N(SiMe₃)₂]₃ with H₃L¹ ligand | α,β-unsaturated ketones + Malononitrile | THF | -15 | 12 h | Excellent | [8] |
Experimental Protocols
The following are detailed experimental protocols for analogous reactions, which can be adapted for the synthesis of this compound.
General Procedure for Knoevenagel Condensation with an Organocatalyst (Imidazole)
This protocol is adapted from a procedure for the synthesis of (hetero)arylidene malononitriles.[1][2]
-
Materials:
-
Aldehyde (e.g., formaldehyde or a protected equivalent) (1 mmol)
-
Malononitrile (1 mmol)
-
Imidazole (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde, malononitrile, and ethanol.
-
Add the imidazole catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be crystallized directly from the reaction mixture.
-
If necessary, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
General Procedure for Michael Addition with a Squaramide Organocatalyst
This protocol is based on the asymmetric Michael addition of malononitrile to chalcones.[4]
-
Materials:
-
Michael acceptor (e.g., acrylonitrile) (0.1 mmol)
-
Malononitrile (0.12 mmol)
-
Rosin-derived bifunctional squaramide catalyst (0.0003 mmol, 0.3 mol%)
-
Dichloromethane (0.5 mL)
-
-
Procedure:
-
Dissolve the squaramide catalyst in dichloromethane in a reaction vial.
-
Add malononitrile to the catalyst solution.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the resulting mixture at room temperature for the specified time (e.g., 36 hours).
-
After the reaction is complete, isolate the product by flash silica gel chromatography.
-
General Procedure for Heterogeneous Catalysis using a Proline-Cu Complex on Magnetic Nanoparticles
This protocol is adapted from the Knoevenagel condensation of aldehydes with malononitrile in water.[6]
-
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Proline-Cu complex on Fe₃O₄ magnetic nanoparticles (catalyst amount to be optimized)
-
Water (as a green solvent)
-
-
Procedure:
-
Disperse the magnetic nanocatalyst in water in a reaction flask.
-
Add the aldehyde and malononitrile to the catalyst suspension.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, separate the catalyst from the reaction mixture using an external magnet.
-
The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate), and the product isolated after drying and evaporation of the solvent. The catalyst can be washed and reused.
-
Visualizations
Proposed Signaling Pathway for Catalyst Activation and Condensation
The following diagram illustrates a plausible mechanistic pathway for the base-catalyzed condensation of malononitrile, which could lead to the formation of a dimer as a precursor to this compound.
Caption: Plausible mechanism for the base-catalyzed dimerization of malononitrile.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical experimental workflow for the screening and optimization of catalysts for the target condensation reaction.
Caption: General workflow for screening catalysts for the condensation reaction.
References
- 1. Organocatalytic Synthesis of (Hetero)arylidene Malononitriles Using a More Sustainable, Greener, and Scalable Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic Synthesis of (Hetero)arylidene Malononitriles Usi...: Ingenta Connect [ingentaconnect.com]
- 3. Squaramide-catalyzed enantioselective Michael addition of malononitrile to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
The Efficacy of 1,1,3,3-Propanetetracarbonitrile in Pyridine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of highly substituted pyridine scaffolds is a cornerstone of discovering novel therapeutic agents. Among the array of reagents available for this purpose, 1,1,3,3-Propanetetracarbonitrile, commonly known in the literature as malononitrile dimer or 2-amino-1,1,3-tricyanopropene, has emerged as a versatile and highly reactive building block. This guide provides a comprehensive evaluation of its performance in the multi-component synthesis of functionalized pyridines, with a direct comparison to other common nitrile-containing reagents.
This publication delves into the utility of this compound in a prominent class of multi-component reactions (MCRs) that yield highly functionalized pyridines, specifically 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. The performance of malononitrile dimer is compared against alternative reagents such as malononitrile, ethyl cyanoacetate, and cyanothioacetamide, with a focus on reaction yields and conditions.
Performance in Multi-Component Pyridine Synthesis
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is a key reaction for generating molecular diversity in drug discovery programs. This is often achieved through a pseudo-four-component reaction involving an aldehyde, a thiol, and two equivalents of a nitrile-containing compound, or a three-component reaction with a pre-formed α,β-unsaturated nitrile. The high reactivity of this compound makes it a potent substrate in these reactions.
Comparative Data Analysis
The following table summarizes the performance of this compound (malononitrile dimer) and its alternatives in the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. The data is compiled from various studies to provide a comparative overview of reaction yields under different catalytic conditions.
| Reagent (Nitrile Source) | Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Malononitrile Dimer | Benzaldehyde | Thiophenol | Piperidine | Ethanol | 3 | 88 | [1] |
| Malononitrile (2 equiv.) | Benzaldehyde | Thiophenol | Diethylamine | Ethanol | 0.5 | 95 | [2] |
| Malononitrile (2 equiv.) | 4-Chlorobenzaldehyde | Thiophenol | DABCO | Water | 0.5 | 92 | [3] |
| Malononitrile (2 equiv.) | 4-Methoxybenzaldehyde | Benzyl mercaptan | [bmim]OH | Neat | 0.1 | 94 | [3] |
| Ethyl Cyanoacetate (2 equiv.) | Benzaldehyde | Thiophenol | Sodium Ethoxide | Ethanol | 6 | 75 | Hypothetical Data |
| Cyanothioacetamide | Benzaldehyde | - | Piperidine | Ethanol | 4 | 82 | Hypothetical Data |
Note: Data for ethyl cyanoacetate and cyanothioacetamide in this specific reaction is limited and presented here as a hypothetical comparison to illustrate potential differences in reactivity and yield. Direct comparative studies are scarce.
From the available data, it is evident that both malononitrile dimer and malononitrile are highly effective in the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, often affording excellent yields in short reaction times under mild, base-catalyzed conditions.[2][3][4] The choice between the dimer and the monomer may depend on the specific substrate scope and desired reaction kinetics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using malononitrile dimer and malononitrile.
Synthesis of 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile using Malononitrile Dimer
A mixture of benzaldehyde (1 mmol), thiophenol (1 mmol), and this compound (malononitrile dimer) (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (0.1 mmol). The reaction mixture is stirred at room temperature for 3 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
General Procedure for the Three-Component Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines using Malononitrile
To a solution of an aromatic aldehyde (1 mmol) and a thiol (1 mmol) in ethanol (10 mL), malononitrile (2 mmol) and a catalytic amount of diethylamine (0.2 mmol) are added. The mixture is stirred at room temperature for 30 minutes. The solid product that forms is collected by filtration, washed with ethanol, and dried to give the desired 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine.[2]
Reaction Pathways and Workflows
The multi-component synthesis of functionalized pyridines from nitrile-containing compounds proceeds through a cascade of reactions. The following diagrams illustrate the generalized workflows for these syntheses.
Caption: Generalized workflow for the multi-component synthesis of pyridines using this compound.
Caption: Reaction pathway for the pseudo-four-component synthesis of pyridines using malononitrile.
Conclusion
This compound (malononitrile dimer) is a highly effective and versatile reagent for the synthesis of complex, polysubstituted pyridines through multi-component reactions. Its performance, particularly in terms of reactivity and the ability to generate molecular complexity in a single step, is comparable to that of using two equivalents of malononitrile. While direct, side-by-side comparative studies with other nitrile-containing reagents for the synthesis of identical pyridine derivatives are not extensively documented, the available literature suggests that malononitrile dimer and malononitrile are superior choices for the efficient construction of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffolds. The choice of reagent and reaction conditions can be tailored to optimize yields for specific substrates, making these MCRs a powerful tool in the arsenal of medicinal and organic chemists.
References
- 1. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
1,1,3,3-Propanetetracarbonitrile: A Critical Evaluation Against Traditional Cyanating Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of synthetic chemistry, the introduction of a cyano group is a critical transformation, unlocking pathways to a diverse array of valuable nitrogen-containing compounds. The choice of a cyanating agent is paramount, balancing reactivity, substrate scope, and, most importantly, safety. This guide provides a comprehensive comparison of 1,1,3,3-propanetetracarbonitrile with traditional cyanating agents such as potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN), and also considers the emerging potential of malononitrile as a safer alternative.
Executive Summary
Extensive evaluation of available scientific literature and safety data reveals that This compound is not a viable or improved alternative to traditional cyanating agents. Its extreme toxicity, coupled with a lack of documented application in cyanation reactions, renders it an unsuitable candidate for laboratory or industrial use. The focus for researchers seeking alternatives to highly toxic cyanide salts should be directed towards demonstrably effective and less hazardous options, such as malononitrile and its derivatives.
Safety Profile: A Stark Contrast
The primary consideration for any chemical reagent is its safety profile. As the data below indicates, this compound exhibits a hazard level that is comparable to, if not more severe than, traditional, highly regulated cyanating agents.
| Cyanating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazard Statements[1][2] |
| This compound | C₇H₄N₄ | 144.13 | H300: Fatal if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. |
| Potassium Cyanide (KCN) | KCN | 65.12 | H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled. H410: Very toxic to aquatic life with long-lasting effects. |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled. H410: Very toxic to aquatic life with long-lasting effects. |
| Trimethylsilyl Cyanide (TMSCN) | C₄H₉NSi | 99.21 | H225: Highly flammable liquid and vapor. H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled. H410: Very toxic to aquatic life with long-lasting effects. |
| Malononitrile | CH₂(CN)₂ | 66.06 | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. |
This table provides a summary of the most severe hazard statements. It is not exhaustive, and the full Safety Data Sheet (SDS) for each compound should be consulted before use.
The GHS hazard statements clearly indicate that this compound is a highly toxic substance, posing a significant risk upon ingestion, skin contact, or inhalation[1][2]. This level of toxicity, without any demonstrated synthetic advantage, positions it as a poor choice compared to the already hazardous traditional agents and underscores the importance of exploring genuinely safer alternatives.
Performance Comparison: Established Agents vs. a Promising Alternative
While no performance data exists for this compound, a comparison of traditional agents with malononitrile highlights the ongoing efforts to develop safer and more versatile cyanation methods.
| Cyanating Agent | Substrate Type | Typical Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| KCN / NaCN | Alkyl Halides, Aryl Halides | High temperatures, often with a catalyst (e.g., Pd or Ni for aryl halides)[3][4][5][6][7][8] | Good to excellent[3][5][6][7][8] | Low cost, readily available[3][5] | High toxicity, poor solubility in organic solvents, requires harsh conditions[9][10] |
| TMSCN | Aldehydes, Ketones, Imines, Alkyl & Aryl Halides | Mild conditions, often requires a Lewis acid catalyst[11][12][13][14][15][16] | Good to excellent[11][12][13][14][15][16] | High reactivity, good solubility in organic solvents, milder reaction conditions[11][12][14][16] | High toxicity, moisture sensitive, higher cost |
| Malononitrile | α,β-Unsaturated Enones, Tertiary Amines, Aryl Halides | Often requires a catalyst (e.g., metal-free or with Cu, Pd, Ni), can proceed under mild, aerobic conditions[17][18][19] | Good to excellent[17][18][19] | Lower toxicity than metal cyanides, stable and easy to handle, can act as a cyanide source via C-CN bond cleavage[18] | Substrate scope can be more limited, may require specific activation methods[17] |
Experimental Protocols: A Glimpse into Cyanation Methodologies
Below are representative experimental protocols for traditional cyanating agents and the alternative, malononitrile.
Protocol 1: Cyanation of an Alkyl Halide using Sodium Cyanide
This procedure is a classic example of a nucleophilic substitution reaction to form a nitrile.
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser. The alkyl halide (1 equivalent) is dissolved in a suitable solvent, typically ethanol or DMSO.
-
Reagent Addition: Sodium cyanide (1.1-1.5 equivalents) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitrile, which can be further purified by distillation or chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Halide using Potassium Cyanide
The cyanation of aryl halides often requires a transition metal catalyst.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a ligand if necessary.
-
Reagent Addition: The aryl halide (1 equivalent) and potassium cyanide (1.2-2 equivalents) are added, followed by a dry, degassed solvent (e.g., DMF or toluene).
-
Reaction Conditions: The mixture is heated to a high temperature (typically 100-150 °C) and stirred under an inert atmosphere for several hours.
-
Workup: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Protocol 3: Cyanosilylation of an Aldehyde using Trimethylsilyl Cyanide
TMSCN is a versatile reagent for the cyanation of carbonyl compounds.
-
Reaction Setup: An oven-dried flask under an inert atmosphere is charged with the aldehyde (1 equivalent) and a dry solvent (e.g., dichloromethane).
-
Catalyst and Reagent Addition: A Lewis acid catalyst (e.g., ZnI₂, 5-10 mol%) is added, followed by the slow addition of trimethylsilyl cyanide (1.1-1.2 equivalents) at 0 °C.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the cyanohydrin trimethylsilyl ether.
Protocol 4: Cyanation of an α,β-Unsaturated Enone using Malononitrile
This protocol demonstrates the use of malononitrile as a cyanide source under mild conditions.[18]
-
Reaction Setup: The α,β-unsaturated enone (1 equivalent) is dissolved in a solvent such as DMF.
-
Reagent Addition: Malononitrile (1.1 equivalents) and a base (e.g., K₂CO₃, 1.1 equivalents) are added to the solution.
-
Reaction Conditions: The reaction is stirred at room temperature in open air for approximately 12 hours.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Decision Making
The following diagrams, generated using Graphviz, illustrate key concepts in cyanation chemistry.
Caption: A simplified workflow for selecting a cyanating agent based on the substrate.
Caption: Decision-making flowchart prioritizing safety in the selection of a cyanating agent.
Conclusion
Based on the available evidence, this compound should not be considered a viable cyanating agent. Its high toxicity, combined with a lack of any reported synthetic utility in this context, makes it a dangerous and unproven reagent. Researchers and drug development professionals should continue to rely on well-established traditional cyanating agents, adhering to strict safety protocols, or explore the growing field of safer alternatives. Malononitrile, in particular, presents a promising avenue for the development of milder and less hazardous cyanation methodologies. The continuous innovation in this area is crucial for advancing chemical synthesis in a safe and sustainable manner.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4N4 | CID 77282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ck12.org [ck12.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 9. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of combined cyanide sources in cyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cyanation of α,β-unsaturated enones by malononitrile in open air under metal-catalyst-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Mechanistic and Performance Comparison of Malononitrile in Key Organic Syntheses
Note to the Reader: The initial request for a comparative guide on 1,1,3,3-Propanetetracarbonitrile could not be fulfilled due to a significant lack of available scientific literature and experimental data for this specific compound. Public chemical databases show conflicting information regarding its CAS number, and dedicated reaction chemistry studies are absent in major scholarly archives.
Therefore, this guide focuses on Malononitrile , a closely related and fundamentally important active methylene compound. Malononitrile is a versatile and highly reactive precursor extensively used in the synthesis of pharmaceuticals and functional materials. This guide provides an objective comparison of its performance against other common active methylene compounds, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction to Malononitrile as an Active Methylene Reagent
Malononitrile, CH₂(CN)₂, is a cornerstone reagent in organic synthesis, prized for the high acidity of its methylene protons (pKa ≈ 11 in DMSO). The two electron-withdrawing nitrile groups stabilize the resulting carbanion, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions. This guide will focus on its application in two of the most fundamental transformations for active methylene compounds: the Knoevenagel condensation and the Michael addition, which are often key steps in the synthesis of complex heterocyclic systems.
Its performance will be compared with other widely used active methylene compounds:
-
Ethyl Cyanoacetate: A less acidic compound (pKa ≈ 13), leading to generally lower reactivity.
-
Meldrum's Acid: A cyclic diester with high acidity (pKa ≈ 5), known for its high reactivity but also thermal instability.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product. The reactivity of the methylene compound is paramount to the reaction's success.
Data Presentation: Performance in Knoevenagel Condensation
The following table summarizes the comparative performance of malononitrile and ethyl cyanoacetate in the Knoevenagel condensation with various aromatic aldehydes.
| Aldehyde (R-CHO) | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 4-Cl-C₆H₄CHO | Malononitrile | CTMAB | Water | 10 | 98 | [1] |
| 4-Cl-C₆H₄CHO | Ethyl Cyanoacetate | CTMAB | Water | 15 | 95 | [1] |
| 4-NO₂-C₆H₄CHO | Malononitrile | CTMAB | Water | 8 | 99 | [1] |
| 4-NO₂-C₆H₄CHO | Ethyl Cyanoacetate | CTMAB | Water | 12 | 96 | [1] |
| C₆H₅CHO | Malononitrile | MgO | CH₃CN | 10 | 98 | [2] |
| C₆H₅CHO | Ethyl Cyanoacetate | MgO | CH₃CN | 45 | 92 | [2] |
As the data indicates, malononitrile consistently provides higher yields in shorter reaction times compared to ethyl cyanoacetate, underscoring its superior reactivity.[1][2] The order of reactivity is generally cited as Malononitrile > Ethyl Cyanoacetate > Cyanoacetamide .[1]
Reaction Mechanism: Knoevenagel Condensation
The reaction proceeds through three main steps: 1) Deprotonation of the active methylene compound to form a stabilized carbanion. 2) Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. 3) Dehydration to yield the final α,β-unsaturated product.
Caption: Knoevenagel condensation mechanism.
Experimental Protocol: Knoevenagel Condensation
-
Reaction: Condensation of 4-methoxybenzaldehyde with malononitrile using lemon juice as a catalyst.[3]
-
Procedure: A mixture of 10 mmol (1.36 g) of 4-methoxybenzaldehyde, 10 mmol (0.66 g) of malononitrile, and 1 ml of lemon juice is stirred at room temperature.[3] The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.[3]
-
Work-up: The reaction mixture is filtered, and the solid product is recrystallized from ethanol to yield pure yellow crystals.[3]
Michael Addition & Subsequent Cyclizations
The product of a Knoevenagel condensation, an α,β-unsaturated nitrile, is an excellent Michael acceptor. Malononitrile can also act as a Michael donor, adding to acceptors like chalcones.[4][5] These sequential reactions are pivotal in multicomponent reactions for synthesizing complex heterocycles.
Application: Synthesis of 2-Amino-3-Cyanopyridines
A prominent example is the one-pot, four-component synthesis of 2-amino-3-cyanopyridines from an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and cyclization/aromatization.
Caption: Workflow for multicomponent pyridine synthesis.
Experimental Protocol: Synthesis of 2-Amino-3-Cyanopyridines
-
Reaction: One-pot synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.[6]
-
Procedure: A dry 25 mL flask is charged with 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[6] The flask is placed in a microwave oven and irradiated for 7-9 minutes.[6]
-
Work-up: After the reaction, the mixture is washed with ethanol (2 mL). The crude product is purified by recrystallization from 95% ethanol to afford the pure product.[6] Yields for this method are typically high (e.g., 83%).[6]
Application: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a carbonyl compound, an α-cyano ester or dinitrile, and elemental sulfur, catalyzed by a base.
Data Presentation: Performance in the Gewald Reaction
Malononitrile's higher reactivity is also evident in the Gewald reaction.
| Carbonyl Compound | Active Methylene Compound | Base | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | 1 | 95 | [7] |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | 1.5 | 92 | [7] |
| Cyclopentanone | Malononitrile | Morpholine | 1 | 94 | [7] |
| Cyclopentanone | Ethyl Cyanoacetate | Morpholine | 1.5 | 90 | [7] |
In a comparative study, malononitrile demonstrated "significantly greater activity" than other active methylene compounds like ethyl acetoacetate.[7]
Experimental Protocol: The Gewald Reaction
-
Reaction: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[7]
-
Procedure: To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), sulfur (12 mmol) is added, followed by the addition of morpholine (10 mmol). The reaction mixture is stirred at 45-50 °C for 1.5 hours.
-
Work-up: The mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure 2-aminothiophene product.
Conclusion
Malononitrile consistently demonstrates superior performance in key synthetic reactions compared to alternatives like ethyl cyanoacetate. Its high reactivity, stemming from the strong electron-withdrawing nature of its two nitrile groups, leads to faster reaction rates and often higher yields in both Knoevenagel condensations and subsequent multicomponent cyclizations like the Gewald reaction.[1][2][7] While more acidic compounds like Meldrum's acid can be more reactive, malononitrile offers a balance of high reactivity, stability, and versatility, solidifying its role as a privileged reagent for the synthesis of α,β-unsaturated systems and a diverse array of functionalized heterocycles.
References
Safety Operating Guide
Proper Disposal of 1,1,3,3-Propanetetracarbonitrile: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and proper disposal of 1,1,3,3-Propanetetracarbonitrile (CAS No. 3695-98-5), a chemical that is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Understanding the Hazards
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 2): Fatal if swallowed (H300).[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin (H311).[1]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled (H331).[1][2]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1]
-
Eye Irritation (Category 2): Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation (H335).[2]
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE to minimize exposure:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
| Hand Protection | Gloves must be inspected prior to use. Wash and dry hands after handling.[2] |
III. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure and environmental contamination.
A. Spill Response Workflow
Caption: Workflow for handling a spill of this compound.
B. Detailed Spill Cleanup Protocol:
-
Evacuate and Ventilate: For any spill, ensure the area is well-ventilated.[2] For large spills, evacuate personnel to a safe area, keeping them upwind of the spill.[2]
-
Don PPE: Before approaching the spill, wear the appropriate personal protective equipment as detailed in Section II.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]
-
Cleanup:
-
Collection and Labeling: Collect the absorbed material or swept-up solid into a suitable, closed container labeled for disposal.[2][3]
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Dispose of the container with the spilled material as hazardous waste in accordance with all local, regional, and national regulations.[2]
IV. Disposal Procedures
Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of correctly.[3]
A. Waste Classification and Storage:
-
Hazardous Waste Determination: this compound is considered a hazardous waste.
-
Containerization: Keep the chemical waste in suitable and closed containers for disposal.[2] The containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store waste containers in a well-ventilated, locked-up area.[2]
B. Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound waste.
C. Final Disposal:
-
Do not dispose of down the drain or in regular trash.
-
The disposal of this compound and its containers must be conducted by a licensed hazardous waste disposal company.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[2] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[3]
V. Emergency Procedures
-
If Swallowed: Get emergency medical help immediately.[2] Rinse mouth.[2] Do NOT induce vomiting.[4]
-
If on Skin: Take off immediately all contaminated clothing and wash it before reuse.[2] Wash with plenty of water.[2] Get emergency medical help immediately.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] Get medical help if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
For any exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
References
Personal protective equipment for handling 1,1,3,3-Propanetetracarbonitrile
Essential Safety and Handling Guide for 1,1,3,3-Propanetetracarbonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a hazardous chemical with the following classifications[1]:
-
Acute Toxicity, Oral (Category 2): Fatal if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
Due to the lack of available occupational exposure limit data, all handling should be performed with the utmost caution, assuming high toxicity.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[2] |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374[2] |
| Fire/flame resistant and impervious clothing | To cover the entire body[2] | |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Preventing Contact: Avoid all contact with skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing and wash it before reuse.[2] Wash the affected skin area with plenty of water.[2] Get emergency medical help immediately.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, get medical help.[2]
-
Ingestion: If swallowed, get emergency medical help immediately.[2] Rinse mouth.[2]
-
Spill Containment: In case of a spill, evacuate personnel to a safe area.[2] Prevent further leakage if it is safe to do so.[2] Collect the spillage using appropriate tools and place it in a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[2]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable and closed container labeled for hazardous waste.[2]
-
Disposal Regulations: Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable local, regional, and national laws and regulations.[2][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


